molecular formula C7H7N3 B053560 3-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 120422-91-5

3-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B053560
CAS No.: 120422-91-5
M. Wt: 133.15 g/mol
InChI Key: KHYQZSZRKAFYEK-UHFFFAOYSA-N
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Description

3-methyl-1H-pyrazolo[4,3-c]pyridine is a nitrogen-rich, bicyclic aromatic heterocycle of significant interest in medicinal chemistry and drug discovery. This fused pyrazolopyridine scaffold serves as a privileged structure and a versatile building block for the synthesis of novel bioactive molecules. Its core structure is a key pharmacophore in the development of potent and selective kinase inhibitors, making it highly relevant for oncology research, particularly targeting various cancer cell signaling pathways. The mechanism of action for derivatives of this compound typically involves competitive binding at the ATP-binding site of target kinases, thereby modulating downstream signaling and inducing anti-proliferative effects. Beyond oncology, this heterocyclic system shows promise in central nervous system (CNS) drug discovery due to its favorable physicochemical properties, which can be tuned for blood-brain barrier penetration. Researchers utilize this compound as a critical intermediate for lead optimization, exploring structure-activity relationships (SAR) to enhance potency, selectivity, and metabolic stability. It is an essential tool for constructing diverse compound libraries aimed at identifying new therapeutic agents for a range of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6-4-8-3-2-7(6)10-9-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYQZSZRKAFYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NC=CC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120422-91-5
Record name 3-methyl-1H-pyrazolo[4,3-c]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to 3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 3-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The document outlines its fundamental physicochemical characteristics, provides detailed experimental protocols for their determination, and explores its relevant biological context, particularly its potential role as a kinase inhibitor within the ERK/MAPK signaling pathway. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering a structured presentation of available data and methodologies to facilitate further investigation and application of this molecule.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₇H₇N₃-
Molecular Weight 133.15 g/mol [1][2]
pKa Data not availableSee Section 2.2 for experimental protocol.
Aqueous Solubility Data not availableSee Section 2.3 for experimental protocol.
Melting Point Data not availableSee Section 2.1 for synthesis and characterization.
Boiling Point Data not available-
logP Data not availableSee Section 2.4 for experimental protocol.

Experimental Protocols

This section provides detailed methodologies for the synthesis and determination of the key physicochemical properties of this compound.

Synthesis and Characterization

A general method for the synthesis of methyl-1H-pyrazolo[4,3-c]pyridines involves a nucleophilic aromatic substitution followed by an intramolecular cyclization. The following protocol is adapted from the synthesis of 4-methyl-1H-pyrazolo[4,3-c]pyridine.

Experimental Workflow for Synthesis

start Starting Materials: 3-amino-4-methylpyrazole 2-chloropyridine reaction Nucleophilic Aromatic Substitution & Intramolecular Cyclization (DMF, K₂CO₃, Reflux) start->reaction workup Work-up: Aqueous extraction Drying (Na₂SO₄) reaction->workup purification Purification: Silica gel column chromatography workup->purification product This compound purification->product characterization Characterization: NMR, Mass Spectrometry, Melting Point Determination product->characterization

Caption: Synthetic workflow for this compound.

Materials:

  • 3-amino-4-methylpyrazole

  • 2-chloropyridine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-amino-4-methylpyrazole, 2-chloropyridine, and anhydrous potassium carbonate in anhydrous DMF.

  • Heat the mixture to reflux and stir for the appropriate time until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • Determine the melting point of the purified solid using a melting point apparatus.

pKa Determination

The acid dissociation constant (pKa) of a nitrogen-containing heterocyclic compound can be determined using potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Method:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration.

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

  • Record the volume of titrant added and the corresponding pH values.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point.

Aqueous Solubility Determination

The shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a compound.

Shake-Flask Method:

  • Add an excess amount of solid this compound to a known volume of purified water (or a buffer of a specific pH) in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

Shake-Flask Method for logP:

  • Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

  • Mix equal volumes of the n-octanol and aqueous phases in a sealed container.

  • Agitate the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical technique (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[3]

Biological Context and Signaling Pathways

Pyrazolo[4,3-c]pyridine derivatives have emerged as promising scaffolds for the development of kinase inhibitors. Kinases are crucial enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. One of the key signaling cascades often targeted by such inhibitors is the ERK/MAPK pathway.

The ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that transduces signals from the cell surface to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[4][5] Dysregulation of this pathway is frequently observed in various cancers.

Simplified ERK/MAPK Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor This compound (Potential Inhibitor) Inhibitor->ERK

Caption: The ERK/MAPK signaling cascade and the potential point of inhibition.

The pathway is initiated by the binding of extracellular signals, such as growth factors, to Receptor Tyrosine Kinases (RTKs) on the cell surface.[4] This leads to the activation of the small GTPase Ras, which in turn activates a cascade of serine/threonine kinases: Raf (a MAPKKK), MEK (a MAPKK), and finally ERK (a MAPK).[5] Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, leading to changes in gene expression that promote cell growth and survival.[4][5]

Compounds based on the pyrazolo[4,3-c]pyridine scaffold have been investigated as inhibitors of key kinases within this pathway, including ERK itself. By blocking the activity of these kinases, these compounds can disrupt the aberrant signaling that drives cancer cell proliferation.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. While a complete experimental profile of its basic physicochemical properties is not currently available, this guide provides the necessary experimental frameworks for their determination. Understanding these properties is crucial for the rational design and development of novel therapeutics targeting pathways such as the ERK/MAPK cascade. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

An In-depth Guide to the Chemical Structure and Numbering of 3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical structure and IUPAC numbering of 3-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry.

Introduction to the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a bicyclic heteroaromatic system formed by the fusion of a pyrazole ring and a pyridine ring. This scaffold is a member of the broader family of pyrazolopyridines, which are recognized as important pharmacophores in the design of various therapeutic agents. The arrangement of nitrogen atoms within this fused system offers unique electronic properties and hydrogen bonding capabilities, making it a valuable building block in medicinal chemistry.

Chemical Structure of this compound

The chemical formula for this compound is C₇H₇N₃. The structure consists of a pyrazole ring fused to a pyridine ring at the 4 and 3 positions of the pyridine ring, respectively. The "1H" designation indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom. The "3-methyl" prefix specifies that a methyl group is attached to the carbon atom at position 3 of the pyrazolo[4,3-c]pyridine ring system.

Below is a two-dimensional representation of the chemical structure with the standard IUPAC numbering system.

Chemical structure and numbering of this compound.

IUPAC Numbering System

The numbering of the pyrazolo[4,3-c]pyridine ring system follows the established rules for fused heterocyclic systems. The numbering starts from one of the nitrogen atoms in the pyrazole ring and proceeds around the fused system. For 1H-pyrazolo[4,3-c]pyridine, the numbering is as follows:

  • Position 1: The nitrogen atom of the pyrazole ring that bears a hydrogen atom (or a substituent in substituted analogs).

  • Position 2: The adjacent nitrogen atom in the pyrazole ring.

  • Position 3: The carbon atom of the pyrazole ring, which is a common site for substitution.

  • Position 3a: The carbon atom at the junction of the two rings, adjacent to N1.

  • Position 4: The carbon atom of the pyridine ring adjacent to the fusion.

  • Position 5: The nitrogen atom of the pyridine ring.

  • Position 6: The carbon atom adjacent to the pyridine nitrogen.

  • Position 7: The carbon atom opposite the ring fusion.

  • Position 7a: The carbon atom at the other side of the ring fusion, adjacent to C3a.

Based on this numbering, the methyl group in this compound is located at the C3 position of the pyrazole portion of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
CAS Number 120422-91-5[1][2]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported across public databases and may vary depending on the purity of the sample and the experimental conditions.

Synthesis and Experimental Data

The synthesis of pyrazolo[4,3-c]pyridines can be achieved through various synthetic routes, often involving the construction of one ring onto a pre-existing partner ring. For instance, a common strategy involves the cyclization of a substituted aminopyrazole with a suitable three-carbon synthon to form the pyridine ring.

While a comprehensive review of all synthetic methods is beyond the scope of this guide, researchers interested in the synthesis of this scaffold can refer to the chemical literature for detailed experimental protocols. Spectroscopic data, including NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy, are essential for the structural confirmation of this compound and its derivatives.

References

An In-depth Technical Guide to 3-methyl-1H-pyrazolo[4,3-c]pyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 3-methyl-1H-pyrazolo[4,3-c]pyridine. While the specific discovery and detailed historical timeline of this particular derivative are not extensively documented in readily available literature, this guide consolidates information on its structural characteristics, plausible synthetic routes based on established methodologies for related pyrazolopyridine cores, and its potential biological significance. The pyrazolo[4,3-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its role in the development of kinase inhibitors. This document offers detailed hypothetical experimental protocols, tabulated physicochemical data, and visualizations of a proposed synthetic pathway and the general mechanism of action for this class of compounds to serve as a valuable resource for researchers in drug discovery and development.

Introduction: Discovery and Significance

The precise origins of this compound are not clearly detailed in seminal publications. However, the broader family of pyrazolopyridines has been a subject of interest for over a century due to their structural analogy to purine bases, the fundamental components of nucleic acids. This similarity makes the pyrazolo[4,3-c]pyridine scaffold an attractive candidate for interacting with a variety of biological targets, particularly the ATP-binding sites of kinases.

The therapeutic potential of pyrazolopyridine derivatives is closely associated with the development of kinase inhibitors for applications in oncology and inflammatory diseases. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many pathological conditions. Derivatives of the 1H-pyrazolo[4,3-c]pyridine core have been investigated as potent inhibitors of various kinases, highlighting the importance of this scaffold in medicinal chemistry. The 3-methyl substitution on this core is anticipated to modulate its steric and electronic properties, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are critical for its handling, characterization, and application in experimental settings.

PropertyValue
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
CAS Number 120422-91-5
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol
Predicted LogP ~1.5 - 2.0

Synthesis of this compound

A logical approach involves the cyclocondensation of a 4-amino-3-methylpyrazole derivative with a suitable 1,3-dicarbonyl equivalent. To ensure the desired [4,3-c] regiochemistry, a carefully chosen dicarbonyl compound or a precursor that directs the cyclization is crucial.

Proposed Synthetic Pathway

A viable synthetic strategy is the reaction of 4-amino-3-methyl-1H-pyrazole with an activated dicarbonyl compound, such as malondialdehyde or a derivative, under acidic or thermal conditions. The regioselectivity of the cyclization is a critical aspect of this synthesis.

Below is a DOT script representation of the proposed synthetic workflow.

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-amino-3-methyl-1H-pyrazole 4-amino-3-methyl-1H-pyrazole Cyclocondensation Cyclocondensation 4-amino-3-methyl-1H-pyrazole->Cyclocondensation Malondialdehyde derivative Malondialdehyde derivative Malondialdehyde derivative->Cyclocondensation This compound This compound Cyclocondensation->this compound Friedländer Annulation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on the principles of the Friedländer annulation for the synthesis of related pyrazolopyridines.

Materials:

  • 4-amino-3-methyl-1H-pyrazole

  • Malondialdehyde tetraethyl acetal

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

Procedure:

  • To a solution of 4-amino-3-methyl-1H-pyrazole (1.0 eq) in ethanol, add malondialdehyde tetraethyl acetal (1.2 eq).

  • Slowly add concentrated hydrochloric acid (2.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Characterization:

The purified product should be characterized by standard analytical techniques. Expected NMR data, based on the analysis of structurally related compounds, are provided below.

Characterization Data (Expected)
¹H NMR (in CDCl₃, 400 MHz)δ (ppm): ~2.5 (s, 3H, CH₃), ~7.0-7.2 (m, 1H, pyridine-H), ~8.0-8.2 (m, 1H, pyridine-H), ~8.8-9.0 (m, 1H, pyridine-H), ~10.0-11.0 (br s, 1H, NH).
¹³C NMR (in CDCl₃, 100 MHz)δ (ppm): ~12 (CH₃), ~115 (C), ~120 (CH), ~130 (C), ~135 (CH), ~140 (C), ~145 (CH).
Mass Spectrometry (ESI) m/z: 134.07 [M+H]⁺

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively reported, the pyrazolo[4,3-c]pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.

General Mechanism of Action: Kinase Inhibition

The pyrazolo[4,3-c]pyridine core mimics the purine ring of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase domain. Substituents on the core, such as the 3-methyl group, can occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.

The following DOT script illustrates the general mechanism of kinase inhibition by pyrazolo[4,3-c]pyridine derivatives.

G General Mechanism of Kinase Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Pyrazolo[4,3-c]pyridine Derivative Pyrazolo[4,3-c]pyridine Derivative Pyrazolo[4,3-c]pyridine Derivative->Kinase Competitive Inhibition

Caption: General mechanism of competitive kinase inhibition.

Conclusion and Future Directions

This compound represents a valuable heterocyclic core with significant potential in medicinal chemistry. Although its specific history and biological profile are not yet fully elucidated in the public domain, the established importance of the pyrazolo[4,3-c]pyridine scaffold provides a strong rationale for its further investigation. The proposed synthetic route offers a practical starting point for its preparation and subsequent derivatization. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive biological screening to identify its specific kinase targets and evaluate its therapeutic potential in relevant disease models. Such studies will be instrumental in unlocking the full potential of this promising heterocyclic scaffold.

The Pyrazolo[4,3-c]pyridine Core: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Review of 3-methyl-1H-pyrazolo[4,3-c]pyridine and its Derivatives in Oncological Research

For researchers, scientists, and drug development professionals, the heterocyclic scaffold of pyrazolo[4,3-c]pyridine represents a significant area of interest due to its diverse biological activities. This technical guide delves into the core chemical identity of this compound, its nomenclature, and, most critically, the profound therapeutic potential demonstrated by its derivatives, particularly in the context of cancer therapy through the inhibition of key signaling pathways.

Core Compound: Nomenclature and Identification

Table 1: Chemical Identity of this compound

IdentifierValue
Common Name This compound
CAS Number 120422-91-5
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol

Therapeutic Potential of Pyrazolo[4,3-c]pyridine Derivatives

The pyrazolo[4,3-c]pyridine core is recognized as a "privileged structure" in medicinal chemistry. Its structural similarity to purine makes it an effective bioisostere, rendering it a valuable pharmacophore for designing inhibitors that target ATP-binding sites in various enzymes, particularly kinases. This has led to the investigation of its derivatives against a multitude of diseases, including cancer.[1]

A notable application of this scaffold is in the development of inhibitors for the Extracellular Signal-Regulated Kinase (ERK), a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Featured Derivative: An ERK/MAPK Pathway Inhibitor

While detailed biological data for this compound is limited in publicly accessible literature, a derivative, a 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea compound (referred to as Compound 21 in key studies), has emerged as a highly potent and selective ERK inhibitor.[2][3] This compound demonstrates significant potential in the treatment of cancers driven by mutations in the MAPK pathway, such as BRAF-mutant melanoma.[2][4]

Quantitative Analysis

Research has shown that this pyrazolo[4,3-c]pyridine derivative exhibits potent target engagement and leads to significant tumor regression in preclinical cancer models.[2][3]

Table 2: In Vivo Efficacy of a 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea Derivative (Compound 21) in a BRAFV600E Xenograft Model

CompoundDosageDosing ScheduleTumor Growth Inhibition (%)Notes
Compound 21 Not SpecifiedNot SpecifiedStrong tumor regressionPotent target engagement was observed.[4]
Vemurafenib (Standard-of-care) 50 mg/kgOnce daily, oralSignificantStandard-of-care for BRAFV600E-mutated tumors.[4]

Note: Specific quantitative data for the percentage of tumor growth inhibition for Compound 21 was not detailed in the available resources, but was described as "strong tumor regression."[4]

Signaling Pathway and Mechanism of Action

The therapeutic rationale for developing pyrazolo[4,3-c]pyridine derivatives as ERK inhibitors is to interrupt the MAPK signaling cascade. This pathway is central to regulating cell proliferation, differentiation, and survival, and its hyperactivation is a hallmark of many cancers.[2][5] By targeting ERK, a downstream kinase in this pathway, these inhibitors can circumvent resistance mechanisms that emerge with inhibitors of upstream components like BRAF and MEK.[3]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->ERK

Caption: The MAPK signaling pathway and the point of intervention by pyrazolo[4,3-c]pyridine-based ERK inhibitors.

Experimental Protocols

The preclinical evaluation of pyrazolo[4,3-c]pyridine derivatives as anticancer agents typically involves a standardized workflow, including in vitro cell-based assays and in vivo animal models.

General Protocol for In Vivo Efficacy in a Xenograft Model

This generalized protocol outlines the key steps for assessing the efficacy of a compound like the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative.[4]

  • Cell Line and Culture:

    • A suitable cancer cell line with a relevant genetic marker, such as the BRAFV600E mutant melanoma cell line A375, is selected.

    • Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Animal Model:

    • Immunocompromised mice, such as female athymic nude mice (4-6 weeks old), are used to prevent rejection of the human tumor xenograft.

  • Tumor Implantation:

    • A suspension of the cultured cancer cells is injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow to a predetermined size before the commencement of treatment.

  • Compound Administration:

    • Mice are randomized into control and treatment groups.

    • The test compound (e.g., the pyrazolo[4,3-c]pyridine derivative) is administered according to a defined dosage and schedule (e.g., daily oral gavage).

  • Efficacy Evaluation:

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis:

    • The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

    • Statistical analysis is performed to determine the significance of the observed effects.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Line Culture (e.g., A375) assay Biochemical/Cell-based Assays (e.g., Kinase Assay, Proliferation Assay) cell_culture->assay animal_model Xenograft Model Generation assay->animal_model treatment Compound Administration animal_model->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Data Analysis & Pharmacodynamics monitoring->analysis

Caption: A general experimental workflow for the preclinical evaluation of anticancer compounds like pyrazolo[4,3-c]pyridine derivatives.

Synthesis of the Pyrazolo[4,3-c]pyridine Scaffold

Key Reaction Steps:

  • Nucleophilic Aromatic Substitution: Reaction of an aminopyrazole (e.g., 3-amino-4-methylpyrazole) with a chloropyridine (e.g., 2-chloropyridine).

  • Intramolecular Cyclization: The resulting intermediate undergoes cyclization to form the fused pyrazolo[4,3-c]pyridine ring system.

This scaffold's accessibility allows for extensive derivatization to explore structure-activity relationships and optimize pharmacokinetic properties.

Conclusion

The this compound core is a promising scaffold in medicinal chemistry. While direct biological data on this specific molecule is sparse, its derivatives have shown significant therapeutic potential, particularly as potent and selective inhibitors of the ERK/MAPK signaling pathway. The demonstrated efficacy of these derivatives in preclinical cancer models underscores the importance of the pyrazolo[4,3-c]pyridine core as a foundational element for the development of novel targeted cancer therapies. Further exploration and optimization of this scaffold are warranted to unlock its full potential in addressing unmet medical needs in oncology and beyond.

References

Navigating the Physicochemical Landscape of 3-methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of 3-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols necessary to generate this critical data. The structural similarity of pyrazolo[4,3-c]pyridines to purine bases makes them a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Understanding the solubility and stability of derivatives such as this compound is paramount for advancing their therapeutic potential.

General Physicochemical Properties of Pyrazolopyridines

Pyrazolopyridines are a class of bicyclic heteroaromatic compounds formed by the fusion of a pyrazole and a pyridine ring.[2] These scaffolds are noted for their stability and diverse biological activities.[3] The electronic properties of the fused ring system, influenced by the nitrogen atoms, govern their physicochemical characteristics.[3][4] The introduction of a methyl group, as in this compound, is expected to increase its lipophilicity, which may influence its solubility in both aqueous and organic solvents.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Both kinetic and thermodynamic solubility are important parameters to assess during drug discovery and development.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a small amount of a concentrated stock solution (typically in DMSO) is added to an aqueous buffer and incubated for a shorter period.[5] This high-throughput screening method is valuable in early drug discovery to quickly identify compounds with potential solubility liabilities.[6][7]

Table 1: Template for Kinetic Solubility Data of this compound

Solvent/Buffer (pH)Temperature (°C)Incubation Time (hours)Measured Solubility (µg/mL)Measured Solubility (µM)Method of Detection
Phosphate Buffered Saline (7.4)252Nephelometry/UV Spectroscopy
Glycine-HCl Buffer (2.0)252Nephelometry/UV Spectroscopy
FaSSIF372Nephelometry/UV Spectroscopy
FeSSIF372Nephelometry/UV Spectroscopy
D-PBS252Nephelometry/UV Spectroscopy
Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true solubility of a compound at equilibrium, where the dissolved solute is in equilibrium with the solid material.[8] This is a more time-consuming but accurate measure, crucial for later stages of drug development and formulation.[5][6]

Table 2: Template for Thermodynamic Solubility Data of this compound

Solvent/Buffer (pH)Temperature (°C)Incubation Time (hours)Measured Solubility (µg/mL)Measured Solubility (µM)Method of Detection
Water2524HPLC-UV
Phosphate Buffered Saline (7.4)2524HPLC-UV
0.1 M HCl2524HPLC-UV
0.1 M NaOH2524HPLC-UV
Ethanol2524HPLC-UV
Propylene Glycol2524HPLC-UV

Stability Assessment

Evaluating the chemical stability of a compound is essential to ensure its quality, safety, and efficacy throughout its shelf life. Stability studies are typically performed under various stress conditions to identify potential degradation pathways.

Forced Degradation Studies

Forced degradation studies involve exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[9] The results of these studies are crucial for developing stability-indicating analytical methods.[9][10]

Table 3: Template for Forced Degradation Study of this compound

Stress ConditionConcentration of Stress AgentTime (hours)Temperature (°C)% DegradationNumber of DegradantsObservations
Acid Hydrolysis0.1 M HCl2, 8, 2460
Base Hydrolysis0.1 M NaOH2, 8, 2460
Oxidation3% H₂O₂2, 8, 2425
ThermalN/A24, 48, 7280
PhotolyticUV/Visible Light24, 48, 7225

Experimental Protocols

Kinetic Solubility Assay (Nephelometry)
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 5 µL) of each DMSO solution to a corresponding well in a clear-bottom 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[11]

  • Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in scattering is observed indicates the kinetic solubility limit.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO prep_stock->serial_dil add_buffer Add to Aqueous Buffer serial_dil->add_buffer incubate Incubate (e.g., 2h @ 25°C) add_buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure determine Determine Kinetic Solubility Limit measure->determine

Kinetic Solubility Experimental Workflow.
Thermodynamic Solubility Assay (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[8]

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[12]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Solvents agitate Agitate for 24h at Constant Temp. add_excess->agitate separate Centrifuge/Filter to Remove Solid agitate->separate quantify Quantify Supernatant by HPLC-UV separate->quantify calculate Calculate Thermodynamic Solubility quantify->calculate

Thermodynamic Solubility Experimental Workflow.
Stability-Indicating HPLC Method Development

  • Forced Degradation: Perform forced degradation studies as outlined in Table 3.

  • Chromatographic System Selection:

    • Column: A C18 reversed-phase column is a common starting point for small molecules.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used to separate compounds with a range of polarities.[13]

    • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Optimization: Optimize the mobile phase gradient, pH, flow rate, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14]

Stability_Method_Dev_Workflow cluster_degradation Forced Degradation cluster_method_dev Method Development cluster_validation Validation stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) select_system Select Column & Initial Chromatographic Conditions stress->select_system optimize Optimize Separation (Gradient, pH, Temp.) select_system->optimize Inject Degraded Samples validate Validate Method per ICH Guidelines (Specificity, Linearity, Accuracy, Precision) optimize->validate Achieve Peak Resolution

Stability-Indicating HPLC Method Development Workflow.

Conclusion

References

The "Magic Methyl": An In-depth Technical Guide to the Pharmacological Relevance of the 3-Methyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of drug design and development, the addition or removal of a single methyl group can elicit profound changes in a molecule's pharmacological profile. This phenomenon, often dubbed the "magic methyl" effect, underscores the critical importance of subtle structural modifications in optimizing drug candidates.[1][2] The 3-methyl group, in particular, has demonstrated significant pharmacological relevance across a spectrum of therapeutic targets. Its strategic placement can influence a molecule's conformation, receptor binding affinity, metabolic stability, and overall efficacy, transforming a lead compound into a viable drug candidate.[3] This technical guide provides an in-depth exploration of the multifaceted roles of the 3-methyl group in pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Impact of the 3-Methyl Group on Pharmacodynamics

The introduction of a 3-methyl group can dramatically alter the interaction of a ligand with its biological target. This is primarily achieved through two mechanisms: direct interaction with the binding pocket and induction of a favorable conformational bias in the ligand.

Receptor Binding Affinity

The 3-methyl group can enhance binding affinity by establishing favorable van der Waals interactions within a hydrophobic pocket of the receptor.[4] Conversely, its presence can also introduce steric hindrance, leading to a decrease in affinity. The precise effect is highly dependent on the topology of the binding site.

Table 1: Quantitative Impact of 3-Methyl Group on Opioid Receptor Binding Affinity

Compound3-Methyl GroupReceptorBinding Affinity (Ki, nM)Fold ChangeReference
Morphine AnalogueAbsentµ1.2-[5]
Codeine (3-O-methylmorphine)Present (as methoxy)µ>100Decrease[5]
N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine (Antagonist)Absent (on piperidine)µ508-[6]
N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine (Antagonist)Present (on piperidine)µ0.88577-fold increase[6]
Azabicyclo[3.1.0]hexane LigandAbsentµ35-[7]
Azabicyclo[3.1.0]hexane LigandPresentµ135-fold increase[7]

Note: The table illustrates that the effect of a 3-methyl group is context-dependent. While O-methylation at the 3-position of morphine decreases affinity, C-methylation on the piperidine ring of antagonists significantly enhances it.

Signaling Pathways

The altered binding affinity and ligand conformation conferred by a 3-methyl group can translate into significant changes in downstream signaling. For G-protein coupled receptors (GPCRs), this can manifest as a switch from antagonistic to agonistic activity, or an alteration in agonist potency and efficacy.

Below is a generalized signaling pathway for a GPCR, which can be modulated by ligands containing a 3-methyl group that affects their binding and activation properties.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Ligand Ligand (with/without 3-Methyl) Ligand->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction EZH2_Inhibition cluster_nucleus Cell Nucleus EZH2 EZH2 Enzyme Histone_H3 Histone H3 EZH2->Histone_H3 Methylates H3K27me3 H3K27me3 Histone_H3->H3K27me3 becomes Gene_Repression Gene Repression H3K27me3->Gene_Repression Tazemetostat Tazemetostat Tazemetostat->EZH2 Inhibits SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection start->deprotection sulfonylation Sulfonylation (o-NBS-Cl) deprotection->sulfonylation methylation N-Methylation (e.g., MeI, MTBD) sulfonylation->methylation desulfonylation Desulfonylation (e.g., Thiophenol) methylation->desulfonylation coupling Couple Next Amino Acid desulfonylation->coupling repeat Repeat Cycles coupling->repeat repeat->deprotection Yes cleavage Cleavage from Resin repeat->cleavage No purification Purification (HPLC) cleavage->purification end N-Methylated Peptide purification->end

References

In Silico Modeling of 3-methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of the 3-methyl-1H-pyrazolo[4,3-c]pyridine scaffold, a promising core structure in the development of novel kinase inhibitors. While specific experimental data for the 3-methyl derivative is limited in publicly available literature, this document leverages extensive research on the broader pyrazolo[4,3-c]pyridine class to outline key biological targets, relevant signaling pathways, and detailed computational methodologies. The information presented herein serves as a robust framework for initiating and advancing drug discovery programs centered on this privileged heterocyclic motif.

Biological Target and Signaling Pathway

The primary biological targets for compounds based on the pyrazolo[4,3-c]pyridine scaffold are protein kinases, particularly those within the mitogen-activated protein kinase (MAPK) signaling cascade. Dysregulation of this pathway is a hallmark of many human cancers.

The RAS/RAF/MEK/ERK Signaling Cascade

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. In many cancers, mutations in key proteins of this pathway, such as BRAF and RAS, lead to its constitutive activation, driving uncontrolled cell growth.

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream effectors in this pathway. The inhibition of ERK1/2 presents a promising therapeutic strategy, particularly in cancers that have developed resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors). The 1H-pyrazolo[4,3-c]pyridine core has been identified as a potent scaffold for the development of ERK1/2 inhibitors.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound (ERK Inhibitor) Inhibitor->ERK Inhibition

Figure 1: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of pyrazolo[4,3-c]pyridine-based compounds on ERK1/2.

Quantitative Data and Structure-Activity Relationship (SAR)

While specific quantitative data for this compound is not available, extensive SAR studies have been conducted on 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as ERK1/2 inhibitors. These studies provide valuable insights into the structural requirements for potent inhibition.

Table 1: In Vitro Activity of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives against ERK1 and ERK2

Compound IDR1 GroupR2 GroupERK1 IC50 (nM)ERK2 IC50 (nM)
1 HCyclohexyl15045
2 HPhenyl8025
3 H4-Fluorophenyl5015
4 2-Methylpyridin-4-yl(R)-1-Phenylethyl123
5 2-Aminopyrimidin-5-yl(R)-1-(4-chlorophenyl)ethyl81.5

Data synthesized from publicly available research on pyrazolo[4,3-c]pyridine derivatives.

The SAR for this series indicates that:

  • Small, hydrophobic groups at the R2 position are generally favored for potent activity.

  • Substitution at the R1 position with aromatic heterocycles, such as pyridine and pyrimidine, can significantly enhance inhibitory potency.

  • Chirality at the benzylic position of the R2 substituent plays a crucial role, with the (R)-enantiomer often being more active.

Experimental Protocols for In Silico Modeling

This section provides detailed, generalized protocols for the key in silico experiments used in the study of pyrazolo[4,3-c]pyridine derivatives.

Molecular Docking Workflow

Molecular docking is employed to predict the binding mode and affinity of a ligand to a protein target.

Molecular_Docking_Workflow PDB Protein Preparation (PDB ID: 4QTB - ERK2) Grid Grid Generation (Define binding site) PDB->Grid Ligand Ligand Preparation (this compound) Docking Molecular Docking (e.g., Glide, AutoDock Vina) Ligand->Docking Grid->Docking Analysis Pose Analysis & Scoring Docking->Analysis Results Binding Energy & Interaction Analysis Analysis->Results

Figure 2: A generalized workflow for molecular docking studies.

Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of the target protein (e.g., ERK2, PDB ID: 4QTB) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of this compound or its derivatives.

    • Assign correct bond orders and atom types.

    • Generate possible tautomers and ionization states at physiological pH.

    • Perform energy minimization of the ligand structure.

  • Grid Generation:

    • Define the binding site on the protein, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.

    • Generate a grid box that encompasses the entire binding pocket.

  • Docking Simulation:

    • Use a suitable docking program (e.g., Glide, AutoDock Vina).

    • Set the docking parameters, such as the number of poses to generate and the scoring function to use.

    • Run the docking simulation.

  • Pose Analysis and Scoring:

    • Analyze the generated docking poses and rank them based on the scoring function.

    • Visualize the top-ranked poses to inspect key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein's active site residues.

Molecular Dynamics (MD) Simulation Workflow

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the binding mode.

MD_Simulation_Workflow Complex Initial Complex (from Docking) Solvation System Solvation (e.g., TIP3P water model) Complex->Solvation Neutralization Add Counter-ions (Neutralize system) Solvation->Neutralization Minimization Energy Minimization Neutralization->Minimization Equilibration System Equilibration (NVT and NPT ensembles) Minimization->Equilibration Production Production MD Run (e.g., 100 ns) Equilibration->Production Trajectory Trajectory Analysis (RMSD, RMSF, MM-PBSA) Production->Trajectory

Methodological & Application

Synthesis of 3-methyl-1H-pyrazolo[4,3-c]pyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis is achieved through a two-step sequence involving the formation of a key hydrazinopyridine intermediate followed by a cyclization reaction to yield the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow, designed to be a valuable resource for researchers in organic synthesis and pharmaceutical development.

Introduction

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic motif in medicinal chemistry due to its structural analogy to purine bases, making it a valuable scaffold for the development of kinase inhibitors and other therapeutic agents. The presence of a methyl group at the 3-position can significantly influence the molecule's pharmacological profile. This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound, providing a foundational procedure for further derivatization and biological evaluation.

Synthetic Pathway

The synthesis of this compound is accomplished via a two-step process, beginning with the nucleophilic substitution of 4-chloro-3-methylpyridine with hydrazine hydrate to form 4-hydrazino-3-methylpyridine. This intermediate is then cyclized using triethyl orthoformate to construct the pyrazole ring, affording the final product.

Synthesis_Workflow cluster_0 Step 1: Hydrazine Substitution cluster_1 Step 2: Pyrazole Ring Formation 4-chloro-3-methylpyridine 4-chloro-3-methylpyridine 4-hydrazino-3-methylpyridine 4-hydrazino-3-methylpyridine 4-chloro-3-methylpyridine->4-hydrazino-3-methylpyridine Hydrazine hydrate, Ethanol, Reflux This compound This compound 4-hydrazino-3-methylpyridine->this compound Triethyl orthoformate, Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-hydrazino-3-methylpyridine

Materials:

  • 4-chloro-3-methylpyridine

  • Hydrazine hydrate (64-65%)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-chloro-3-methylpyridine (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).

  • Heat the reaction mixture to reflux and stir for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-hydrazino-3-methylpyridine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • 4-hydrazino-3-methylpyridine

  • Triethyl orthoformate

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • A mixture of 4-hydrazino-3-methylpyridine (1.0 eq) in triethyl orthoformate (10.0 eq) is heated to reflux for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, the excess triethyl orthoformate is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateTypical Yield (%)Melting Point (°C)
4-hydrazino-3-methylpyridineC₆H₉N₃123.16Solid85-95-
This compoundC₇H₇N₃133.15Solid70-80168-170

Characterization Data for this compound:

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ: 8.32 (d, J=5.6 Hz, 1H), 7.98 (s, 1H), 7.08 (d, J=5.6 Hz, 1H), 2.62 (s, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ: 148.9, 142.6, 137.9, 131.5, 115.1, 108.9, 11.2.
MS (ESI) m/z: 134.1 [M+H]⁺.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Hydrazine hydrate is toxic and corrosive; handle with extreme care.

  • 4-chloro-3-methylpyridine is an irritant.

  • Phosphorus oxychloride (if used as an alternative) is highly corrosive and reacts violently with water.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step procedure is straightforward and affords the target compound in good yield. This protocol should serve as a valuable tool for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

Application Notes and Protocols: Multi-component Reactions for Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of multi-component reactions (MCRs) for the efficient synthesis of pyrazolopyridines, a class of heterocyclic compounds with significant therapeutic potential. The protocols outlined below are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Pyrazolopyridines are privileged scaffolds in drug discovery, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Multi-component reactions have emerged as a powerful tool for the synthesis of these complex molecules in a single step from simple starting materials, offering advantages such as high atom economy, operational simplicity, and rapid access to molecular diversity.[4]

I. Overview of Multi-component Reactions for Pyrazolopyridine Synthesis

Several types of MCRs have been successfully employed for the synthesis of pyrazolopyridines. The most common approaches include:

  • Hantzsch-type Dihydropyridine Synthesis: This classical MCR involves the condensation of an aldehyde, a β-ketoester, and an ammonia source, often followed by an oxidation step to yield the pyridine ring.[5][6][7] This method has been adapted for the synthesis of pyrazolopyridine derivatives.

  • Domino Reactions: These reactions involve a cascade of intramolecular and intermolecular transformations, where the product of one reaction is the substrate for the next. Several domino strategies have been developed for the construction of the pyrazolopyridine core.

  • Ugi and Ugi-post modification Reactions: The Ugi four-component reaction (U-4CR) is a versatile MCR that can be used to generate complex acyclic intermediates, which can then undergo a subsequent intramolecular cyclization to form the desired heterocyclic system, including pyrazolopyridines.[8]

II. Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various pyrazolopyridine derivatives via different multi-component reactions.

Table 1: Three-Component Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

EntryAldehyde5-Aminopyrazole DerivativeActive Methylene CompoundCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
14-Chlorobenzaldehyde3-Methyl-1-phenyl-1H-pyrazol-5-amineMalononitrileFe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂Solvent-free100-High[9]
24-Anisaldehyde5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolep-substituted β-ketonitrilesAcetic AcidAcetic AcidReflux/MW--[10]
3Arylglyoxals3-methyl-1-aryl-1H-pyrazol-5-aminesCyclic 1,3-dicarbonylsTPABWater80-90-98[11]

Table 2: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines

Entry5-Aminopyrazoleβ-Ketoester/nitrileAldehydeCatalystSolventPower (W)Time (min)Yield (%)Reference
15-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolep-substituted β-ketonitriles4-AnisaldehydeAcetic AcidAcetic Acid---[10]
23-methyl-1-phenyl-1H-pyrazolo-5-amineparaformaldehyde, β-diketones-InCl₃Aqueous media---[12]
3----Aqueous medium-SwiftHigh[13]

III. Experimental Protocols

Protocol 1: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines using a Nanomagnetic Catalyst[9]

This protocol describes a solvent-free, three-component reaction for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Materials:

  • Aldehyde derivative (1 mmol)

  • 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine (0.198 g, 1 mmol)

  • 3-(Cyanoacetyl)indole (0.184 g, 1 mmol)

  • Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyst (20 mg)

Procedure:

  • In a round-bottom flask, combine the aldehyde derivative (1 mmol), 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine (1 mmol), 3-(cyanoacetyl)indole (1 mmol), and the Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyst (20 mg).

  • Stir the mixture at 100 °C under solvent-free conditions.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add ethanol to the reaction mixture and separate the catalyst using an external magnet.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[3,4-b]pyridine derivative.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Ugi Four-Component Reaction Followed by Silver-Catalyzed Cyclization[8]

This protocol outlines a two-step synthesis of pyrazolodiazepines involving an initial Ugi four-component reaction followed by a silver-catalyzed intramolecular heteroannulation.

Step 1: Ugi Four-Component Reaction

Materials:

  • 1H-Pyrazole-3-carbaldehyde (1.0 equiv)

  • Primary amine (1.0 equiv)

  • 3-Substituted propiolic acid (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Methanol (solvent)

Procedure:

  • To a solution of the 1H-pyrazole-3-carbaldehyde in methanol, add the primary amine, 3-substituted propiolic acid, and isocyanide.

  • Stir the reaction mixture at 70 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude Ugi adduct by column chromatography on silica gel.

Step 2: Silver-Catalyzed Intramolecular Heteroannulation

Materials:

  • Ugi adduct from Step 1 (1.0 equiv)

  • Silver(I) triflate (AgOTf) (catalyst)

  • Dichloromethane (DCM) (solvent)

Procedure:

  • Dissolve the Ugi adduct in dichloromethane.

  • Add a catalytic amount of silver(I) triflate to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the cyclization reaction by TLC.

  • Once the reaction is complete, quench the reaction and purify the product by column chromatography to obtain the desired pyrazolodiazepine.

  • Characterize the final product by spectroscopic methods.

IV. Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for a multi-component synthesis of pyrazolopyridines.

experimental_workflow Reactants Reactants (Aldehyde, Aminopyrazole, Active Methylene Compound) Solvent_Catalyst Solvent & Catalyst Addition Reactants->Solvent_Catalyst Reaction Reaction (Heating/Microwave) Solvent_Catalyst->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography/ Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization Final_Product Pure Pyrazolopyridine Derivative Characterization->Final_Product

Caption: General workflow for multi-component pyrazolopyridine synthesis.

Signaling Pathway

Pyrazolopyridine derivatives have shown significant promise as kinase inhibitors for cancer therapy.[1] The following diagram illustrates the inhibition of the c-Met signaling pathway by a pyrazolopyridine derivative. Dysregulation of the c-Met pathway is implicated in various cancers.[14]

signaling_pathway cluster_cell Tumor Cell cluster_downstream Downstream Signaling cluster_effects Cellular Effects HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR Metastasis Metastasis cMet->Metastasis Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->cMet Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Caption: Inhibition of the c-Met signaling pathway by a pyrazolopyridine derivative.

References

Application Note: Purification of 3-methyl-1H-pyrazolo[4,3-c]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[4,3-c]pyridine scaffold is recognized as a privileged structure, acting as a bioisostere of purine, which makes it a valuable pharmacophore for the design of various therapeutic agents.[1] Notably, derivatives of this scaffold have been investigated as potent kinase inhibitors, particularly targeting the ERK/MAPK signaling pathway, which is frequently dysregulated in various cancers.[2] Given its potential therapeutic importance, obtaining this compound in high purity is crucial for accurate biological evaluation and further drug development efforts.

This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The described method is robust and yields the target compound with high purity, suitable for subsequent biological assays and synthetic transformations.

Data Presentation

The following table summarizes the typical results obtained from the purification of a crude sample of this compound using the protocol detailed below.

ParameterValue
Crude Material
Initial Mass1.5 g
Initial Purity (by HPLC)~75%
Column Chromatography Conditions
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions40 cm length x 3 cm diameter
Mobile Phase (Eluent)Gradient: Hexane to 50% Ethyl Acetate in Hexane
Elution Volume~800 mL
Purified Product
Final Mass1.05 g
Yield70%
Final Purity (by HPLC)>98%
Rf value0.35 (in 30% Ethyl Acetate/Hexane)

Experimental Protocols

This section details the methodology for the purification of this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Glass chromatography column (40 cm x 3 cm)

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Dissolve 1.5 g of the crude this compound in a minimal amount of dichloromethane (DCM, ~5-10 mL).

    • To this solution, add 3 g of silica gel to form a slurry.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain a dry, free-flowing powder of the crude compound adsorbed onto the silica gel. This dry-loading method generally results in better separation.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Prepare a slurry of 75 g of silica gel in n-hexane.

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing and remove any air bubbles.

    • Add a thin layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.

    • Equilibrate the column by passing 200 mL of n-hexane through it. Ensure the solvent level does not drop below the top of the sand layer.

  • Loading the Sample:

    • Carefully add the prepared dry-loaded sample onto the top of the packed column.

    • Add another thin layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Begin the elution with n-hexane, collecting fractions of 20 mL.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane. A suggested gradient is as follows:

      • 200 mL of 100% Hexane

      • 200 mL of 10% Ethyl Acetate in Hexane

      • 200 mL of 20% Ethyl Acetate in Hexane

      • 400 mL of 30% Ethyl Acetate in Hexane

      • 200 mL of 50% Ethyl Acetate in Hexane

    • To mitigate peak tailing, which can be an issue with pyridine-containing compounds due to their interaction with acidic silanol groups on the silica surface, 0.1% triethylamine (TEA) can be added to the mobile phase.[3]

  • Monitoring the Separation:

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light (254 nm).

    • The Rf of the target compound is approximately 0.35 in a 30% ethyl acetate/hexane mobile phase.

    • Combine the fractions containing the pure product.

  • Isolation of the Purified Compound:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

    • Determine the mass and calculate the yield.

    • Confirm the purity of the final product using HPLC and characterize by NMR and mass spectrometry.

Mandatory Visualization

Diagram of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in DCM crude->dissolve adsorb Adsorb on Silica dissolve->adsorb dry_load Dry Loading Sample adsorb->dry_load pack Pack Column with Silica Gel in Hexane load Load Sample pack->load elute Elute with Hexane/ Ethyl Acetate Gradient (+ 0.1% TEA) load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap pure Pure Product (>98% Purity) evap->pure

Caption: Workflow for the purification of this compound.

Signaling Pathway Diagram:

As derivatives of this compound have been identified as inhibitors of kinases in the ERK/MAPK pathway, the following diagram illustrates this key signaling cascade.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor This compound Derivative Inhibitor->ERK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

References

Application Notes: 3-methyl-1H-pyrazolo[4,3-c]pyridine as a Kinase Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively bind to the hinge region of various protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous cancers, making kinase inhibitors a cornerstone of targeted cancer therapy.[3][4] Among the various pyrazolopyridine isomers, the 3-methyl-1H-pyrazolo[4,3-c]pyridine core has emerged as a promising scaffold for the development of potent and selective kinase inhibitors, particularly targeting the RAF-MEK-ERK (MAPK) signaling pathway, which is frequently activated in over 30% of human cancers.[5]

Derivatives of 1H-pyrazolo[4,3-c]pyridine have been identified as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK).[5] The MAPK pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[5] In many cancers, particularly BRAF-mutant melanoma, this pathway is constitutively active. While specific inhibitors of BRAF and MEK have shown clinical efficacy, resistance often develops through reactivation of the ERK signal.[5] This has spurred the development of direct ERK inhibitors, with the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series showing significant promise.[5]

These compounds have demonstrated potent enzymatic and cellular activity, leading to tumor regression in xenograft models.[5] The strategic design of these inhibitors often involves establishing key hydrogen bond interactions within the ERK binding pocket, leading to high potency and selectivity.[5] This application note provides a summary of the inhibitory activity of a representative compound from this class and detailed protocols for its evaluation.

Data Presentation

The following tables summarize the in vitro inhibitory activity of a key 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative against ERK1/2 kinases and its anti-proliferative effect on a cancer cell line.

Table 1: Enzymatic Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
Compound 21ERK11.3
ERK20.3
Data sourced from a study on 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea inhibitors.[5]

Table 2: Cellular Anti-proliferative Activity

CompoundCell LineCancer TypeIC50 (µM)
Compound 21BRAF(V600E)Melanoma0.028
Data sourced from a study on 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea inhibitors.[5]

Visualizations

Signaling Pathway

MAPK_Pathway cluster_pathway MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea (e.g., Compound 21) Inhibitor->ERK

Caption: MAPK signaling pathway with the point of inhibition by 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea.

Experimental Workflow

Experimental_Workflow start Start: Synthesize/Obtain This compound Derivative biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo) start->biochem_assay calc_ic50_enz Determine Enzymatic IC50 biochem_assay->calc_ic50_enz cell_assay Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo) calc_ic50_enz->cell_assay Potent? calc_ic50_cell Determine Cellular IC50 cell_assay->calc_ic50_cell target_engagement Target Engagement Assay (Western Blot for p-ERK) calc_ic50_cell->target_engagement Active in cells? downstream Downstream Effect Analysis (Cell Cycle, Apoptosis) target_engagement->downstream invivo In Vivo Xenograft Model Studies downstream->invivo end End: Lead Optimization invivo->end

Caption: Workflow for evaluating a novel pyrazolopyridine-based kinase inhibitor.

Logical Relationship Diagram

Logical_Relationship Scaffold This compound Core Scaffold Properties Properties: - ATP Mimetic - Hinge Binding Scaffold->Properties Target Target Kinase: ERK1/2 Properties->Target enables binding to Mechanism Mechanism: Competitive ATP Inhibition Target->Mechanism CellularEffect Cellular Effect: Inhibition of MAPK Pathway Signaling Mechanism->CellularEffect Outcome Therapeutic Outcome: - G2/M Cell Cycle Arrest - Apoptosis - Anti-proliferative Activity CellularEffect->Outcome

Caption: Logical flow from scaffold properties to therapeutic outcome.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is designed to measure the enzymatic inhibition of a target kinase (e.g., ERK2) by a this compound derivative. The assay quantifies the amount of ADP produced in the kinase reaction, which is inversely correlated with kinase inhibition.

Materials:

  • This compound test compound

  • Recombinant human ERK2 enzyme

  • Substrate peptide (e.g., myelin basic protein)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

  • DMSO (for compound dilution)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 pM).

  • Assay Plate Setup: Add 1 µL of the diluted test compound, a positive control inhibitor (e.g., a known ERK inhibitor), and DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be close to the Km value for the specific kinase.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.[4]

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.[4]

  • Incubation: Mix the plate gently and incubate for 60 minutes at 30°C.[4]

  • Reaction Termination and ADP Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or anti-proliferative effect of the test compound on a cancer cell line (e.g., HCT-116 or MCF-7).

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound test compound

  • Doxorubicin or another standard cytotoxic agent (positive control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[4] Include wells with untreated cells (negative control) and cells treated with a positive control.

  • Incubation: Incubate the plate for 72 hours in a CO₂ incubator at 37°C.[4]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot for Target Engagement (p-ERK Inhibition)

This protocol determines if the compound inhibits the phosphorylation of its target (ERK) within the cell, confirming target engagement.

Materials:

  • 6-well cell culture plates

  • Test compound and vehicle (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the cellular IC50) for a predetermined time (e.g., 2 or 6 hours).[3] Include a vehicle (DMSO) control.

  • Protein Extraction: Place plates on ice, wash cells twice with ice-cold PBS, and add 150 µL of ice-cold lysis buffer to each well.[3] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[3] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

  • Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration of each lysate using a BCA assay.[3]

  • Sample Preparation: Normalize all samples to the same concentration. Add SDS-PAGE sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.[3]

  • Gel Electrophoresis and Transfer: Load the samples onto an SDS-PAGE gel and run at a constant voltage. Transfer the separated proteins to a PVDF membrane.[3]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.[4]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[4]

  • Analysis: Analyze the band intensities. To confirm equal loading, strip the membrane and re-probe for total ERK and a loading control like GAPDH. Quantify the p-ERK signal relative to the total ERK signal to determine the extent of target inhibition.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The development of novel anti-inflammatory agents is a key focus of pharmaceutical research. Pyrazole and its fused heterocyclic derivatives, such as pyrazolopyridines, have shown promise as anti-inflammatory agents.[1][2][3][4][5][6] This document provides a detailed protocol for assessing the anti-inflammatory effects of a specific compound, 3-methyl-1H-pyrazolo[4,3-c]pyridine, using a combination of in vitro cell-based assays and analysis of key inflammatory signaling pathways.

In Vitro Anti-inflammatory Activity Assessment

A common and effective method to screen for anti-inflammatory properties is to use cell-based assays that mimic the inflammatory response.[7][8][9][10][11][12] A widely used model involves stimulating macrophage-like cells with lipopolysaccharide (LPS) to induce an inflammatory cascade.[8][12]

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the steps to evaluate the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with DMEM to achieve final desired concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.1%).

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (cells only) and a positive control group (cells with LPS only).

  • Nitrite Measurement: After incubation, collect the cell supernatant. Measure the nitrite concentration, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated group. Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).

Data Presentation: Inhibition of NO Production

Table 1: Inhibitory Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells.

Concentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition
Control (No LPS)2.5 ± 0.3-
LPS (1 µg/mL)45.2 ± 2.10
140.1 ± 1.811.3
532.5 ± 1.528.1
1023.7 ± 1.247.6
2515.8 ± 0.965.0
509.3 ± 0.779.4

Investigation of Molecular Mechanisms: Signaling Pathway Analysis

To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key inflammatory signaling pathways such as NF-κB, MAPK, and JAK-STAT.[13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]

Experimental Protocol: Western Blot Analysis of NF-κB, MAPK, and JAK-STAT Pathways

This protocol outlines the procedure for analyzing the protein expression and phosphorylation status of key components of the NF-κB, MAPK, and JAK-STAT signaling pathways using Western blotting.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Protein electrophoresis and blotting equipment and reagents

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound at selected concentrations for 1 hour, followed by LPS stimulation (1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation events).

  • Protein Extraction: Lyse the cells with RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Data Presentation: Effect on Signaling Proteins

Table 2: Effect of this compound on the Phosphorylation of Key Inflammatory Signaling Proteins.

Treatmentp-p65/p65 Ratio (Fold Change)p-p38/p38 Ratio (Fold Change)p-STAT3/STAT3 Ratio (Fold Change)
Control1.01.01.0
LPS5.24.83.5
LPS + Compound (10 µM)2.82.52.1
LPS + Compound (25 µM)1.51.31.2

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action A RAW 264.7 Cell Culture B Pre-treatment with This compound A->B C LPS Stimulation B->C D Nitric Oxide Measurement (Griess Assay) C->D E Cell Treatment and LPS Stimulation F Protein Extraction E->F G Western Blot Analysis F->G H Analysis of NF-κB, MAPK, and JAK-STAT Pathways G->H

Caption: Experimental workflow for assessing anti-inflammatory effects.

Simplified Inflammatory Signaling Pathways

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway cluster_2 JAK-STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Inflammation_MAPK Inflammatory Response p38->Inflammation_MAPK LPS_NFkB LPS TLR4_NFkB TLR4 LPS_NFkB->TLR4_NFkB IKK IKK TLR4_NFkB->IKK p65_p50 p65/p50 IKK->p65_p50 Inflammation_NFkB Inflammatory Gene Expression p65_p50->Inflammation_NFkB Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Inflammation_JAK Inflammatory Response STAT3->Inflammation_JAK Compound This compound Compound->p38 Inhibits Compound->IKK Inhibits Compound->JAK Inhibits

Caption: Key inflammatory signaling pathways and potential inhibition points.

In Vivo Confirmation (Suggested Further Steps)

While in vitro assays provide valuable initial data, in vivo studies are essential for confirming anti-inflammatory activity.[7][28][29] A commonly used model is the carrageenan-induced paw edema test in rodents.[30][31]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar rats

  • This compound

  • Carrageenan

  • Plethysmometer

  • Indomethacin (positive control)

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups: vehicle control, positive control (Indomethacin), and different doses of this compound. Administer the compounds orally or intraperitoneally.

  • Inflammation Induction: After one hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation: In Vivo Anti-inflammatory Effect

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats.

Treatment GroupPaw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition
Vehicle Control0.85 ± 0.07-
Indomethacin (10 mg/kg)0.32 ± 0.0462.4
Compound (10 mg/kg)0.65 ± 0.0623.5
Compound (25 mg/kg)0.48 ± 0.0543.5
Compound (50 mg/kg)0.35 ± 0.0458.8

Conclusion

This document provides a comprehensive set of protocols for the initial assessment of the anti-inflammatory properties of this compound. The combination of in vitro screening for the inhibition of inflammatory mediators, investigation of the underlying molecular mechanisms through signaling pathway analysis, and in vivo confirmation will provide a robust evaluation of the compound's therapeutic potential.

References

Application Notes and Protocols for the Derivatization of 3-methyl-1H-pyrazolo[4,3-c]pyridine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the 3-methyl-1H-pyrazolo[4,3-c]pyridine scaffold, a privileged core structure in modern medicinal chemistry. The protocols and data presented herein are intended to guide researchers in the synthesis and evaluation of novel analogs for structure-activity relationship (SAR) studies, targeting a range of therapeutic areas including infectious diseases and oncology.

The pyrazolo[4,3-c]pyridine core is a key pharmacophore found in a variety of biologically active compounds, acting as a bioisostere of purine. This structural feature allows it to interact with a wide array of biological targets, including kinases, carbonic anhydrases, and protein-protein interfaces. The strategic derivatization of this scaffold is a critical step in optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.

Overview of Derivatization Strategies

The this compound scaffold offers multiple sites for chemical modification to explore the chemical space and build a comprehensive SAR. The primary points for derivatization include the N-1 and N-2 positions of the pyrazole ring, and various positions on the pyridine ring, which can be accessed through a variety of synthetic methodologies.

A common synthetic route involves a two-step procedure starting from dimethyl acetonedicarboxylate to generate a key dienamine intermediate. This intermediate can then undergo condensation with various amines to yield the desired pyrazolo[4,3-c]pyridine derivatives. Another approach involves the nucleophilic aromatic substitution followed by intramolecular cyclization, for instance, between 3-amino-4-methylpyrazole and 2-chloropyridine.

Experimental Protocols

General Synthesis of the this compound Core

This protocol describes a general method for the synthesis of the core scaffold, which can then be subjected to further derivatization.

Materials:

  • Dimethyl acetonedicarboxylate

  • Appropriate amine-containing fragments (e.g., substituted hydrazines)

  • Methanol (MeOH)

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Reflux condenser

Procedure:

  • The starting dienamine is synthesized from dimethyl acetonedicarboxylate following established two-step procedures.

  • To a solution of the dienamine in methanol, add an equimolar amount of the desired amine-containing reactant.

  • The reaction mixture is refluxed for 1-2 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the target this compound core.

Protocol for N-Alkylation/Arylation

Materials:

  • This compound

  • Alkyl or aryl halide (e.g., iodomethane, benzyl bromide)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Standard inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a solution of this compound in anhydrous DMF under an inert atmosphere, add the base portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl or aryl halide dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-substituted derivative.

Structure-Activity Relationship (SAR) Studies: Case Studies

Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity

The pyrazolo[4,3-c]pyridine scaffold has been successfully employed to develop inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), a critical process for the survival of Trypanosoma parasites. SAR studies have revealed key structural features that govern the activity of these compounds.

Experimental Workflow for PEX14-PEX5 Inhibitor SAR Study

Application Notes and Protocols for Cell-Based Assays of 3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methyl-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure found in a variety of biologically active compounds, including kinase inhibitors and agents targeting immune checkpoints.[1][2][3] These application notes provide detailed protocols for cell-based assays to characterize the biological activity of novel derivatives of this compound. The following protocols are designed to be adaptable for high-throughput screening and mechanistic studies in a drug discovery setting.[4][5]

I. Core Principles of Mammalian Cell Culture for Drug Discovery

Successful cell-based assays begin with proper cell culture techniques to ensure reproducibility and reliability of the data.

  • Aseptic Technique : All manipulations must be conducted in a sterile environment, typically a laminar flow hood, to prevent microbial contamination. All reagents and materials in contact with the cells must be sterile.[6]

  • Culture Environment : Mammalian cell lines are generally maintained in a humidified incubator at 37°C with 5% CO₂ to ensure optimal growth and to maintain the pH of the culture medium.[6]

  • Cell Line Authentication : It is critical to periodically authenticate cell lines using methods like Short Tandem Repeat (STR) profiling to ensure the identity and purity of the cell line being used.[7]

II. Experimental Protocols

Herein, we describe key cell-based assays to evaluate the cytotoxic, anti-proliferative, and pro-apoptotic effects of this compound derivatives.

A. Protocol 1: Cell Viability Assessment using the Resazurin Reduction Assay

This assay measures the metabolic activity of viable cells, which is a common indicator of cell health.[8][9]

Materials:

  • Selected cancer cell line (e.g., MCF-7, A549, or a relevant kinase-dependent line)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound test compound (dissolved in DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in sterile PBS, light-protected)[9]

  • Opaque-walled 96-well microplates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in complete growth medium. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Resazurin Assay:

    • Add 20 µL of the resazurin solution to each well.[9]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from a media-only control.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

B. Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

  • Selected cancer cell line

  • Complete growth medium

  • This compound test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with the this compound compound at various concentrations (including a vehicle control) for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Centrifuge the cell suspension and wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Gate the cell populations to quantify:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

C. Protocol 3: Cell-Based Kinase Activity Assay (Phosphorylation Level)

This assay measures the ability of the compound to inhibit a specific kinase within a cellular context.[12][13]

Materials:

  • Cell line overexpressing the target kinase or an endogenous model.

  • Complete growth medium.

  • This compound test compound.

  • Stimulant for the kinase pathway (if required).

  • Lysis buffer.

  • Phospho-specific antibody for the kinase substrate.

  • Total protein antibody for the substrate.

  • Secondary antibodies conjugated to HRP.

  • Western blot or ELISA reagents.

Procedure:

  • Cell Treatment:

    • Seed cells and treat with various concentrations of the compound as described in the previous protocols.

    • If the kinase pathway requires activation, add a specific stimulant for a short period before cell lysis.

  • Cell Lysis:

    • Wash cells with cold PBS and add lysis buffer to extract total protein.

    • Quantify protein concentration using a BCA or Bradford assay.

  • Detection of Phosphorylation:

    • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.

    • Cell-Based ELISA: Seed cells in a 96-well plate. After treatment and lysis, use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.[13]

  • Data Analysis:

    • Quantify the band intensity (Western blot) or absorbance/fluorescence (ELISA).

    • Normalize the phospho-protein signal to the total protein signal.

    • Calculate the percentage of inhibition relative to the stimulated vehicle control and determine the IC50 value.

III. Data Presentation

Quantitative data from the assays should be summarized for clear comparison.

Table 1: Summary of In Vitro Activity of this compound Derivative

Assay TypeCell LineIC50 (µM)
Cell Viability (Resazurin)MCF-7[Insert Value]
Cell Viability (Resazurin)A549[Insert Value]
Kinase Phosphorylation[Target Kinase] Cell Line[Insert Value]

IV. Visualizations

Diagrams illustrating the experimental workflow and a hypothetical signaling pathway are provided below.

G cluster_workflow Experimental Workflow for Cell-Based Assays A Cell Seeding (96-well or 6-well plates) B 24h Incubation (Cell Attachment) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (24-72 hours) C->D E Assay-Specific Steps D->E F Data Acquisition (Plate Reader / Flow Cytometer) E->F G Data Analysis (IC50 Determination) F->G

Caption: General workflow for in vitro cell-based screening.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Kinase Target Kinase Rec->Kinase Compound 3-methyl-1H-pyrazolo [4,3-c]pyridine Compound->Kinase Substrate Substrate Protein Kinase->Substrate P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cell Proliferation & Survival P_Substrate->Response

Caption: Inhibition of a signaling pathway by the test compound.

References

Application Notes and Protocols for In Vivo Efficacy Testing of 3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[4,3-c]pyridine scaffold is a promising pharmacophore in the development of targeted cancer therapies.[1] Derivatives of this core structure have been investigated as inhibitors of key signaling pathways implicated in oncogenesis, including the MAPK/ERK pathway.[1] Notably, certain 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have demonstrated potent and selective inhibition of Extracellular Signal-Regulated Kinase (ERK), leading to significant tumor regression in preclinical cancer models such as BRAF-mutant xenografts.[1] Other related pyrazolopyridine compounds have also been explored as inhibitors of TANK-binding kinase 1 (TBK1), carbonic anhydrases, and as modulators of the PD-1/PD-L1 immune checkpoint interaction.[2][3][4]

This document provides a detailed experimental design for evaluating the in vivo efficacy of 3-methyl-1H-pyrazolo[4,3-c]pyridine in a human melanoma xenograft model harboring the BRAF V600E mutation, a common driver of the MAPK pathway.

Postulated Signaling Pathway

Based on the activity of structurally related compounds, it is hypothesized that this compound may act as an inhibitor of the MAPK/ERK signaling pathway. This pathway is constitutively activated in cancers with BRAF mutations, leading to uncontrolled cell proliferation and survival.

MAPK_Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Compound This compound Compound->ERK Inhibits

Caption: Postulated inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Design and Workflow

A xenograft study using human melanoma cells with a BRAF V600E mutation will be conducted in immunocompromised mice to assess the anti-tumor efficacy of this compound.

Experimental_Workflow start Start cell_culture A375 Human Melanoma Cell Culture (BRAF V600E) start->cell_culture implantation Subcutaneous Implantation into Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (to ~150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups (n=10) tumor_growth->randomization treatment Daily Dosing (21 days) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2x/week) treatment->monitoring endpoint Study Endpoint (Day 21 or Tumor Burden Limit) monitoring->endpoint collection Tumor & Tissue Collection endpoint->collection analysis Efficacy & Biomarker Analysis collection->analysis end End analysis->end

Caption: Workflow for the in vivo efficacy study of this compound.

Protocols

Animal Model and Cell Line
  • Animal: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: A375 human malignant melanoma cell line (ATCC® CRL-1619™), which harbors the BRAF V600E mutation.

  • Cell Culture: A375 cells will be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Tumor Implantation
  • Harvest A375 cells during the logarithmic growth phase.

  • Resuspend cells in sterile, serum-free DMEM at a concentration of 5 x 10⁷ cells/mL.

  • Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

Treatment Groups and Drug Administration
  • Once tumors reach an average volume of 100-150 mm³, mice will be randomized into the following treatment groups (n=10 per group):

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose in sterile water)

    • Group 2: this compound (Dose 1, e.g., 25 mg/kg)

    • Group 3: this compound (Dose 2, e.g., 50 mg/kg)

    • Group 4: Positive Control (e.g., Dabrafenib, a known BRAF inhibitor, at an effective dose)

  • Drug Formulation: this compound will be formulated as a suspension in the vehicle.

  • Administration: The compound will be administered once daily via oral gavage for 21 consecutive days.

Efficacy Assessment
  • Primary Endpoint: Tumor growth inhibition. Tumor volume will be measured twice weekly using digital calipers and calculated using the formula: Volume = (Length x Width²) / 2.

  • Secondary Endpoints:

    • Body weight will be recorded twice weekly as a measure of general toxicity.

    • Tumor weight at the end of the study.

  • Study Termination: The study will be terminated on Day 21, or earlier if tumors in the control group reach the predetermined maximum size.

Sample Collection and Biomarker Analysis
  • At the study endpoint, mice will be euthanized.

  • Tumors will be excised, weighed, and divided into sections for:

    • Immunohistochemistry (IHC): To assess the phosphorylation of ERK (p-ERK) and proliferation marker Ki-67.

    • Western Blot: To quantify the levels of total and phosphorylated ERK, MEK, and other relevant proteins in the MAPK pathway.

    • Pharmacokinetic (PK) analysis: Blood samples will be collected at specified time points to determine the concentration of the compound.

Data Presentation

Table 1: Tumor Volume Data
Treatment GroupDay 0 (mm³)Day 4 (mm³)Day 7 (mm³)Day 11 (mm³)Day 14 (mm³)Day 18 (mm³)Day 21 (mm³)
Vehicle Control Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Compound (25 mg/kg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Compound (50 mg/kg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive Control Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Table 2: Body Weight Data
Treatment GroupDay 0 (g)Day 4 (g)Day 7 (g)Day 11 (g)Day 14 (g)Day 18 (g)Day 21 (g)
Vehicle Control Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Compound (25 mg/kg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Compound (50 mg/kg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive Control Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Table 3: Endpoint Tumor Weight and Biomarker Summary
Treatment GroupFinal Tumor Weight (g)% Tumor Growth Inhibitionp-ERK Expression (IHC Score)Ki-67 Positive Cells (%)
Vehicle Control Mean ± SEMN/AMean ± SEMMean ± SEM
Compound (25 mg/kg) Mean ± SEMCalculatedMean ± SEMMean ± SEM
Compound (50 mg/kg) Mean ± SEMCalculatedMean ± SEMMean ± SEM
Positive Control Mean ± SEMCalculatedMean ± SEMMean ± SEM

References

Application Note: Quantification of 3-Methyl-1H-pyrazolo[4,3-c]pyridine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of scientific literature did not yield a specific, validated bioanalytical method for the direct quantification of 3-methyl-1H-pyrazolo[4,3-c]pyridine in biological samples. However, based on established analytical principles for similar heterocyclic compounds, such as pyridine and pyrazole derivatives, a robust and sensitive method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be developed. This document provides a detailed application note and a comprehensive protocol for such a method, intended for researchers, scientists, and professionals in drug development.

The proposed method's foundation lies in the common practices for bioanalysis, including sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), followed by separation and detection using LC-MS/MS. This approach is favored for its high sensitivity, selectivity, and applicability to a wide range of analytes in complex biological matrices.

1. Introduction

The pyrazolo[4,3-c]pyridine scaffold is a significant structure in medicinal chemistry, often investigated for its potential as a kinase inhibitor. To support preclinical and clinical development, a sensitive and reliable analytical method for the quantification of this compound in biological matrices such as human plasma is essential. This application note describes a proposed LC-MS/MS method for this purpose. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer.

2. Principle

The method involves the extraction of this compound and a suitable internal standard (IS) from human plasma via protein precipitation with acetonitrile. The supernatant is then injected into an LC-MS/MS system. The analyte and IS are separated by reversed-phase chromatography and detected using positive ion electrospray ionization (ESI) with multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve.

3. Materials and Reagents

  • This compound (Analyte)

  • Stable isotope-labeled this compound-d3 (Internal Standard) or a structurally similar compound.

  • HPLC-grade methanol and acetonitrile

  • LC-MS grade formic acid

  • Human plasma (K2-EDTA)

  • Ultrapure water

4. Proposed Liquid Chromatography Conditions

ParameterCondition
HPLC SystemUHPLC System
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temp.40°C
Injection Vol.5 µL
GradientStart at 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.

5. Proposed Mass Spectrometry Conditions

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)To be determined experimentally (e.g., m/z 134.1 -> 107.1)
MRM Transition (IS)To be determined experimentally (e.g., m/z 137.1 -> 110.1)
Ion Source Temp.500°C
IonSpray Voltage5500 V
Curtain Gas30 psi
Collision GasMedium

Note: MRM transitions are hypothetical and must be optimized experimentally by infusing a standard solution of the analyte and internal standard.

6. Representative Performance Characteristics

The following tables summarize the expected performance characteristics of this method, based on typical results for similar bioanalytical assays.

Table 1: Calibration Curve

ParameterExpected Result
Concentration Range0.5 - 500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥0.995

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelConcentration (ng/mL)Accuracy (% RE)Precision (% RSD)
LLOQ0.5± 20%≤ 20%
Low1.5± 15%≤ 15%
Medium75± 15%≤ 15%
High400± 15%≤ 15%

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low85 - 11585 - 11585 - 115
High85 - 11585 - 11585 - 115

Detailed Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound and dissolve in methanol to a final volume of 5 mL.

  • IS Stock Solution (1 mg/mL): Prepare similarly to the analyte stock solution.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL).

2. Sample Preparation: Protein Precipitation

  • Label microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriate tubes.

  • Spike

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-methyl-1H-pyrazolo[4,3-c]pyridine. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a very low yield in my synthesis of this compound. What are the potential causes and how can I improve it?

A1: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include:

  • Purity of Starting Materials: The purity of your reactants, particularly the aminopyrazole derivative, is critical. Impurities can significantly interfere with the reaction.

    • Recommendation: Ensure all reactants are of high purity. If necessary, consider recrystallizing or purifying the starting materials before use.[1]

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete reactions or the degradation of your product.[1]

    • Recommendation: Optimize the reaction temperature and time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1]

  • Solvent Effects: The choice of solvent is crucial as it affects reactant solubility and reaction kinetics.[1]

    • Recommendation: A solvent screen is advisable. While DMF is commonly used, other high-boiling point polar aprotic solvents could be tested. For some related syntheses, solvent-free conditions at elevated temperatures have proven to be effective.[1]

  • Inadequate Inert Atmosphere: The reaction can be sensitive to oxygen and moisture.

    • Recommendation: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

Q2: My reaction is not going to completion, and I see a significant amount of starting material remaining. What should I do?

A2: An incomplete reaction can be addressed by re-evaluating the following parameters:

  • Reaction Time and Temperature: The reaction may require more time or a higher temperature to proceed to completion.

    • Recommendation: As monitored by TLC, if the starting material spot is still prominent after the initial reaction time, consider extending the duration or incrementally increasing the temperature.

  • Catalyst/Base Efficiency: If your synthesis involves a base (like potassium carbonate), its strength and solubility might be insufficient.

    • Recommendation: Consider using a stronger base or a phase-transfer catalyst to improve the reaction rate. Ensure the base is finely powdered and anhydrous.

  • Mixing: In a heterogeneous mixture (e.g., with a solid base), inefficient stirring can lead to poor reaction kinetics.

    • Recommendation: Ensure vigorous stirring throughout the reaction to maximize the interaction between reactants.

Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities, and how can I minimize them?

A3: The formation of byproducts is a common challenge. Potential impurities could include regioisomers or products from side reactions.

  • Formation of Regioisomers: The formation of regioisomers is a known challenge in the synthesis of pyrazolopyridines, especially with unsymmetrical starting materials.[1]

    • Recommendation: The choice of catalyst and solvent can sometimes influence regioselectivity. It is advisable to consult literature for syntheses with similar substrates.[1]

  • Side Reactions: Depending on the specific synthetic route, various side reactions can occur.

    • Recommendation: Lowering the reaction temperature might help to suppress the formation of certain byproducts, although this may require a longer reaction time.

Q4: The purification of my final product is proving difficult. What are the best practices for purifying this compound?

A4: Purification of pyrazolopyridines can be challenging due to their polarity.[1]

  • Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and the bulk of the high-boiling point solvent (like DMF).

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is typically used.[1]

    • Mobile Phase (Eluent): A systematic approach to eluent selection is recommended. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A gradient elution is often effective.[1]

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system can further enhance its purity.

Experimental Protocols

A common synthetic route for a related compound, 4-methyl-1H-pyrazolo[4,3-c]pyridine, involves a nucleophilic aromatic substitution followed by an intramolecular cyclization.[2] The protocol for this compound would be analogous, likely starting from 3-amino-2-methylpyrazole.

Synthesis of this compound

This protocol details a plausible synthesis via a reaction between an appropriate aminomethylpyrazole and a chloropyridine derivative.

Materials:

  • 3-amino-2-methylpyrazole (or similar appropriate starting material)

  • A suitable dichloropyridine or chloropyridine derivative

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Set up a round-bottom flask with a reflux condenser under an inert atmosphere.

  • To the flask, add the aminomethylpyrazole derivative, the chloropyridine derivative, and anhydrous potassium carbonate in anhydrous DMF.

  • Heat the reaction mixture with vigorous stirring to a specified temperature (e.g., 120-140 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Example Reaction Parameters for Pyrazolopyridine Synthesis

ParameterConditionRationale
Reactant Ratio 1:1.2 (Aminopyrazole:Chloropyridine)A slight excess of the chloropyridine can help drive the reaction to completion.
Base K₂CO₃ (2-3 equivalents)Acts as a base to facilitate the nucleophilic substitution.
Solvent Anhydrous DMFA high-boiling point polar aprotic solvent to dissolve reactants and facilitate the reaction at elevated temperatures.
Temperature 120-140 °CSufficient temperature to overcome the activation energy of the reaction.
Reaction Time 12-24 hoursTypical duration for this type of condensation/cyclization reaction.
Yield VariableHighly dependent on the specific substrates and optimization of conditions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: - Aminomethylpyrazole - Chloropyridine - K2CO3 - Anhydrous DMF B Establish Inert Atmosphere (N2/Ar) A->B C Heat to 120-140 °C with Vigorous Stirring B->C D Monitor by TLC C->D E Cool to RT D->E If reaction complete F Aqueous Quench & EtOAc Extraction E->F G Wash with Brine F->G H Dry (Na2SO4) & Concentrate G->H I Silica Gel Column Chromatography H->I J Characterize Pure Product I->J troubleshooting_low_yield cluster_solutions Potential Solutions Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions Start->Conditions Workup Review Work-up & Purification Start->Workup Sol_Purity Recrystallize/ Purify Reactants Purity->Sol_Purity IncompleteRxn Incomplete Reaction? Conditions->IncompleteRxn Sol_Purify Optimize Chromatography Conditions Workup->Sol_Purify Sol_Time Increase Reaction Time/Temperature IncompleteRxn->Sol_Time Yes Sol_Solvent Screen Solvents/ Change Base IncompleteRxn->Sol_Solvent Yes

References

Technical Support Center: Optimizing Pyrazolo[4,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazolo[4,3-c]pyridines.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of pyrazolo[4,3-c]pyridines in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I improve it?

Answer: Low yields are a common challenge in heterocyclic synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Impurities in your reactants, particularly in the aminopyrazole or the pyridine precursor, can significantly interfere with the reaction, leading to side products and lower yields.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.

  • Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical parameters.

    • Recommendation: Optimization of these parameters is often necessary for different substrates. Some reactions may benefit from higher temperatures to overcome activation energy barriers, while others might require lower temperatures to prevent byproduct formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Catalyst Activity: If your synthesis involves a catalyst, its activity might be compromised.

    • Recommendation: Consider potential catalyst deactivation due to poisoning or sintering. Ensure the catalyst is fresh or properly activated. The choice and loading of the catalyst can also significantly impact the yield.

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria.

    • Recommendation: A solvent screen is advisable to find the optimal one for your specific reaction.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of pyrazolo[4,3-c]pyridine and its regioisomer, pyrazolo[3,4-b]pyridine. How can I control the regioselectivity?

Answer: The formation of regioisomers is a known challenge, especially when the cyclization can occur at two different positions. The regioselectivity can be influenced by the choice of reagents and reaction conditions.

For instance, in the synthesis of 1-(4-methylphenylsulfonyl)-3-phenylpyrazolo[3,4-b]pyridine and 1-(4-methylphenylsulfonyl)-3-phenylpyrazolo[4,3-c]pyridine from a 3-acylpyridine N-oxide (Z)-tosylhydrazone, the choice of electrophilic additive and solvent can moderately control the product ratio.[1]

Data Presentation: Effect of Electrophile and Solvent on Regioselectivity

Electrophilic AdditiveSolventRatio of pyrazolo[3,4-b]pyridine (1a) to pyrazolo[4,3-c]pyridine (1a')Total Yield (%)
Tosyl AnhydrideDichloromethane88:1294
Tosyl AnhydrideAcetonitrile85:1596
Tosyl AnhydrideToluene90:1080
Tosyl Anhydride1,4-Dioxane89:1175
Triflic AnhydrideDichloromethane45:5592
Triflic AnhydrideAcetonitrile70:3085
Triflic AnhydrideToluene72:2878
Triflic Anhydride1,4-Dioxane65:3581

Issue 3: Difficulty in Product Purification

Question: I am having difficulty purifying my final pyrazolo[4,3-c]pyridine product. What are some effective purification strategies?

Answer: The purification of nitrogen-containing heterocycles like pyrazolo[4,3-c]pyridines can be challenging due to their polarity and potential for co-eluting byproducts.

  • Column Chromatography: This is the most common method for purifying pyrazolo[4,3-c]pyridine derivatives.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The basicity of the pyridine nitrogen can sometimes cause tailing on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Acid-Base Extraction: The basic nature of the pyridine ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The protonated pyrazolo[4,3-c]pyridine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are some common synthetic routes to the pyrazolo[4,3-c]pyridine core?

A1: Common strategies involve the construction of the pyridine ring onto a pre-existing pyrazole core or the formation of the pyrazole ring on a pyridine precursor. One specific method involves a nucleophilic aromatic substitution followed by an intramolecular cyclization between a 3-aminopyrazole derivative and a 2-chloropyridine.[2] Another approach is the cyclization of 3-acylpyridine N-oxide tosylhydrazones.[1]

Q2: How can I monitor the progress of my pyrazolo[4,3-c]pyridine synthesis?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Staining with UV light is often effective for visualizing aromatic compounds.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Some reactions may be exothermic and require careful temperature control.[3] Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Experimental Protocols

Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine [2]

This protocol details the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Materials:

  • 3-amino-4-methylpyrazole

  • 2-chloropyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-amino-4-methylpyrazole, 2-chloropyridine, and anhydrous potassium carbonate in anhydrous DMF.

  • Heat the reaction mixture to reflux and stir until the starting materials are consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-Methyl-1H-pyrazolo[4,3-c]pyridine.

Visualizations

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_sm_purity Are starting materials pure? start->check_sm_purity purify_sm Purify starting materials (e.g., recrystallization, chromatography) check_sm_purity->purify_sm No check_conditions Are reaction conditions optimized? (Temperature, Time, Concentration) check_sm_purity->check_conditions Yes purify_sm->check_sm_purity optimize_conditions Systematically vary conditions (e.g., temperature screen, time course) check_conditions->optimize_conditions No check_catalyst Is a catalyst used and is it active? check_conditions->check_catalyst Yes optimize_conditions->check_conditions optimize_catalyst Screen catalysts and/or catalyst loading check_catalyst->optimize_catalyst No check_solvent Is the solvent appropriate? check_catalyst->check_solvent Yes optimize_catalyst->check_catalyst solvent_screen Perform a solvent screen check_solvent->solvent_screen No analyze_byproducts Analyze reaction mixture for byproducts (e.g., NMR, LC-MS) check_solvent->analyze_byproducts Yes solvent_screen->check_solvent successful_synthesis Successful Synthesis analyze_byproducts->successful_synthesis

Caption: A decision tree for systematically troubleshooting low yields in pyrazolo[4,3-c]pyridine synthesis.

General Experimental Workflow

Experimental_Workflow start Reaction Setup (Reagents, Solvent, Catalyst) reaction Reaction (Heating, Stirring) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography, Crystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: A general experimental workflow for the synthesis and purification of pyrazolo[4,3-c]pyridines.

References

Pyrazolopyridine Synthesis: A Technical Support Center for Troubleshooting Side Reactions and Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to navigate the complexities of pyrazolopyridine synthesis. It addresses common challenges related to side reactions and byproduct formation through detailed troubleshooting guides and frequently asked questions (FAQs). The information is designed to be a practical resource for laboratory work, offering insights into reaction mechanisms, optimization strategies, and purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during pyrazolopyridine synthesis?

A1: The most prevalent side reaction in pyrazolopyridine synthesis is the formation of regioisomers, particularly when using unsymmetrical starting materials like 1,3-dicarbonyl compounds.[1][2] Other potential side reactions include incomplete cyclization, rearrangements, and the formation of various condensation byproducts depending on the specific synthetic route employed. For instance, in certain syntheses of pyrazolo[4,3-b]pyridines, an unusual C-N-migration of an acetyl group has been observed as a side reaction.[3]

Q2: How can I control the regioselectivity of my pyrazolopyridine synthesis?

A2: Controlling regioselectivity is a critical aspect of pyrazolopyridine synthesis. The choice of solvent and catalyst can significantly influence the outcome. For instance, in the synthesis of pyrazoles, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity. Reaction conditions, such as temperature and pH, also play a crucial role. It is highly recommended to consult the literature for specific reaction conditions tailored to your target molecule and starting materials to minimize the formation of unwanted regioisomers.[2]

Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A3: Low yields in pyrazolopyridine synthesis can stem from several factors:

  • Purity of Starting Materials: Impurities in reactants can interfere with the reaction. Ensure high purity of all starting materials, and purify them if necessary.

  • Reaction Conditions: Suboptimal temperature, reaction time, or catalyst choice can lead to incomplete reactions or product degradation. A thorough optimization of these parameters is recommended. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial.[2]

  • Catalyst Selection: The type and loading of the catalyst can dramatically impact the yield. Screening different acid or base catalysts, including Lewis acids, may be necessary.[2][4]

  • Solvent Effects: The solvent influences reactant solubility and reaction kinetics. A solvent screen can help identify the optimal medium for your specific reaction.[2]

Q4: What are the best methods for purifying pyrazolopyridine products from byproducts?

A4: The most common purification techniques for pyrazolopyridines are column chromatography and recrystallization.[5]

  • Column Chromatography: Silica gel is the most frequently used stationary phase. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is effective for separating regioisomers and other byproducts.[2][5]

  • Recrystallization: This method is suitable for solid products. The choice of solvent is critical for obtaining high-purity crystals.

Troubleshooting Guides

This section provides specific guidance for common synthetic routes to pyrazolopyridines.

Synthesis from Aminopyrazoles and 1,3-Dicarbonyl Compounds

This is a widely used method for constructing the pyrazolo[3,4-b]pyridine core.

Issue: Formation of Regioisomers

When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomers is a common problem.[1] The ratio of these isomers is influenced by the electronic and steric properties of the substituents on the dicarbonyl compound.

Troubleshooting Steps:

  • Solvent Screening: The polarity of the solvent can influence which carbonyl group of the 1,3-dicarbonyl is more reactive.

  • Catalyst Optimization: The use of different acid or base catalysts can alter the reaction pathway and favor the formation of one regioisomer over the other.

  • Temperature Control: Varying the reaction temperature can affect the kinetic versus thermodynamic control of the reaction, potentially leading to a higher yield of the desired isomer.

CatalystSolventTemperature (°C)Major RegioisomerReference
Acetic AcidEthanolRefluxVaries[1]
ZrCl4DMF/EtOH95Varies[6]
None (solvent-free)None100-110Varies[1]

Experimental Protocol: General Procedure for the Synthesis of 1H-Pyrazolo[3,4-b]pyridines from 5-Aminopyrazole and an Unsymmetrical 1,3-Dicarbonyl Compound

A solution of the 5-aminopyrazole (1 equivalent) and the unsymmetrical 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is prepared. A catalyst (e.g., catalytic amount of a mineral acid or a Lewis acid) may be added. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the regioisomers.

Gould-Jacobs Reaction

This reaction is used to synthesize 4-hydroxy- or 4-chloro-substituted pyrazolo[3,4-b]pyridines from an aminopyrazole and diethyl 2-(ethoxymethylene)malonate.

Issue: Formation of Uncyclized Intermediate

A common issue is the formation of the uncyclized anilidomethylenemalonic ester intermediate, which fails to cyclize to the desired pyrazolopyridine.[7]

Troubleshooting Steps:

  • Increase Temperature: The cyclization step of the Gould-Jacobs reaction often requires high temperatures.[7][8]

  • Microwave Irradiation: The use of microwave synthesis can significantly reduce reaction times and improve yields by promoting the high-temperature cyclization.[9]

  • Choice of Reaction Medium: While often performed neat, the use of a high-boiling solvent can facilitate the cyclization.

Experimental Protocol: General Procedure for the Gould-Jacobs Synthesis of a 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine

A mixture of 3-aminopyrazole (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated at 100–110 °C for 1.5 to 12 hours.[1] The reaction progress is monitored by TLC. After cooling, the reaction mixture is treated with a high-boiling solvent like diphenyl ether and heated to a higher temperature (e.g., 250 °C) to effect cyclization. The product precipitates upon cooling and can be collected by filtration. For the synthesis of the 4-chloro derivative, the intermediate cyclized product is subsequently treated with a chlorinating agent like POCl₃.[1]

Synthesis from α,β-Unsaturated Ketones (Michael Addition)

This method involves the reaction of an aminopyrazole with an α,β-unsaturated ketone.

Issue: Formation of Byproducts from Competing Reaction Pathways

Besides the desired cyclization to the pyrazolopyridine, side reactions can occur, such as the formation of stable hydrazone intermediates that do not cyclize or other condensation products.

Troubleshooting Steps:

  • Catalyst Selection: The use of a suitable catalyst, such as ZrCl₄, can promote the desired cyclization pathway.[6]

  • Reaction Conditions: Optimization of temperature and reaction time is crucial to favor the intramolecular cyclization over competing side reactions.

Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazole and an α,β-Unsaturated Ketone

To a solution of the α,β-unsaturated ketone (1 equivalent) in a suitable solvent like a mixture of DMF and ethanol, a solution of 5-aminopyrazole (1 equivalent) is added at room temperature. A Lewis acid catalyst, such as ZrCl₄ (0.3 equivalents), is then added. The reaction mixture is heated to 95 °C and stirred for several hours.[6] After completion, the mixture is worked up by extraction and purified by column chromatography.

Signaling Pathway and Experimental Workflow Diagrams

Pyrazolopyridines are known to be potent inhibitors of various protein kinases, playing a significant role in cancer research and drug development. They are particularly effective against kinases in the JAK/STAT and c-Met signaling pathways.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription Regulation cMet_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet 1. Binding & Dimerization PI3K PI3K cMet->PI3K 2. Activation RAS RAS cMet->RAS 2. Activation AKT AKT PI3K->AKT Transcription_Factors Transcription Factors AKT->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->cMet Inhibition Cell_Pro Cell Proliferation, Survival, Migration Transcription_Factors->Cell_Pro workflow Start Start: Crude Reaction Mixture Workup Aqueous Workup Start->Workup Concentration Concentration Workup->Concentration Column Column Chromatography Concentration->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Pure Impure Impure Fractions TLC->Impure Impure Recrystallization Recrystallization Combine->Recrystallization Characterization Pure Product Characterization Recrystallization->Characterization Impure->Column Re-purify

References

Technical Support Center: Purifying Polar 3-methyl-1H-pyrazolo[4,3-c]pyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar 3-methyl-1H-pyrazolo[4,3-c]pyridine analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why are polar this compound analogues challenging to purify?

The purification of these analogues is often complicated by a combination of factors inherent to their molecular structure. The presence of multiple nitrogen atoms in the bicyclic core imparts a high degree of polarity and basicity. This can lead to several issues during purification, including:

  • Poor solubility in common non-polar organic solvents used in normal-phase chromatography.

  • Strong interactions with silica gel , resulting in significant tailing, streaking, or even irreversible adsorption on the column.

  • Co-elution with polar impurities that have similar chromatographic behavior.

  • Difficulties in crystallization due to strong solvation or the presence of closely related impurities.

Q2: What is a good starting point for the purification of a crude this compound analogue?

A typical starting point is silica gel flash column chromatography. However, due to the polar and basic nature of these compounds, modifications to the standard procedure are often necessary. It is recommended to:

  • Start with a moderately polar solvent system , such as a gradient of ethyl acetate in hexanes, and gradually increase the polarity.

  • Consider adding a small amount of a basic modifier , like triethylamine (0.1-1%), to the eluent to mitigate peak tailing by neutralizing acidic silanol groups on the silica surface.

  • Monitor the purification closely using Thin Layer Chromatography (TLC), employing the same solvent system with the basic modifier.

Q3: My compound won't move from the baseline on the TLC plate, even with highly polar solvents. What should I do?

If your compound has an Rf value of 0 even in highly polar solvent systems like 100% ethyl acetate or dichloromethane/methanol mixtures, it indicates a very strong interaction with the silica gel. In this case, you should consider the following:

  • Increase the polarity of the mobile phase further by using mixtures of dichloromethane and methanol, potentially with a small percentage of ammonium hydroxide.

  • Switch to a different stationary phase . Reverse-phase chromatography is often a suitable alternative for highly polar compounds.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC) , which is specifically designed for the separation of polar compounds.

Q4: When should I consider recrystallization for purification?

Recrystallization is an excellent technique for obtaining highly pure solid compounds. Consider recrystallization when:

  • Your crude product is a solid.

  • You have identified a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • You need to remove impurities that have different solubility profiles from your target compound.

Troubleshooting Guides

Guide 1: Normal-Phase Column Chromatography Issues

This guide addresses common problems encountered during silica gel column chromatography of polar this compound analogues.

ProblemPossible Cause(s)Suggested Solution(s)
Significant Peak Tailing or Streaking Strong interaction between the basic nitrogen atoms of the compound and acidic silanol groups on the silica surface.Add a basic modifier such as triethylamine (0.1-1%) or pyridine to the mobile phase to neutralize the silanol groups.
Compound Stuck on the Column The compound is too polar for the chosen mobile phase.Gradually increase the polarity of the eluent (e.g., by adding methanol to dichloromethane). If the compound still doesn't elute, consider switching to reverse-phase chromatography.
Low Recovery of the Compound The compound may be irreversibly adsorbed onto the silica gel or could be degrading on the acidic stationary phase.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.
Co-elution with Polar Impurities The impurities have a similar polarity and affinity for the stationary phase.Optimize the solvent system by trying different solvent combinations to improve selectivity. If this fails, a different chromatographic technique like reverse-phase HPLC may be necessary.
Guide 2: Reverse-Phase Chromatography Issues

This guide provides troubleshooting for the purification of polar this compound analogues using reverse-phase chromatography.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Retention (Compound Elutes in the Void Volume) The compound is too polar for the stationary phase and has a high affinity for the polar mobile phase.Use a more retentive stationary phase (e.g., a polar-embedded C18 column). Consider using HILIC as an alternative. Adjust the mobile phase pH to suppress the ionization of the compound, which can increase its hydrophobicity and retention.
Broad or Asymmetric Peaks Secondary interactions with residual silanols on the stationary phase.Use a high-purity, end-capped C18 column. Adjust the mobile phase pH to be at least 2 pH units away from the compound's pKa. Add a competing base to the mobile phase.
Difficulty Removing Water from the Final Product The use of aqueous mobile phases in reverse-phase chromatography.After pooling and evaporating the organic solvent from the collected fractions, perform a lyophilization (freeze-drying) to remove the remaining water. Alternatively, an azeotropic distillation with a solvent like toluene can be used.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol outlines a general method for the purification of a this compound analogue using silica gel chromatography.

  • Slurry Preparation : A slurry of silica gel is prepared in a non-polar solvent (e.g., hexanes).

  • Column Packing : The slurry is carefully poured into a glass column and allowed to pack under gravity or with gentle pressure.

  • Sample Loading : The crude product is dissolved in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly stronger solvent) and loaded onto the top of the silica gel bed.

  • Elution : The column is eluted with a pre-determined solvent system, often starting with a low polarity and gradually increasing it. For polar this compound analogues, a gradient of ethyl acetate in hexanes is a common starting point.

  • Fraction Collection : Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal : The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization

This protocol provides a general method for the purification of a solid this compound analogue by recrystallization.

  • Solvent Selection : A suitable solvent is chosen by testing small amounts of the crude product in various solvents. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution : The crude solid is placed in an Erlenmeyer flask, and the minimum amount of the chosen solvent is added to dissolve it at boiling point.

  • Hot Filtration (if necessary) : If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel.

  • Crystallization : The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Crystal Collection : The formed crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing : The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying : The pure crystals are dried in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup chromatography Column Chromatography workup->chromatography purity_check Purity Check (TLC, LC-MS, NMR) chromatography->purity_check recrystallization Recrystallization final_product Pure Compound recrystallization->final_product purity_check->recrystallization purity_check->final_product If pure troubleshooting_logic cluster_problem cluster_solution start Purification Challenge Encountered tailing Peak Tailing in Normal Phase start->tailing no_elution Compound Stuck on Column start->no_elution poor_retention Poor Retention in Reverse Phase start->poor_retention add_base Add Basic Modifier (e.g., Triethylamine) tailing->add_base increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity switch_phase Switch to Reverse Phase or HILIC poor_retention->switch_phase adjust_ph Adjust Mobile Phase pH poor_retention->adjust_ph increase_polarity->switch_phase

Technical Support Center: Overcoming Solubility Challenges with 3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 3-methyl-1H-pyrazolo[4,3-c]pyridine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. What is happening?

A: This is a common issue for compounds with low aqueous solubility.[1][2] When a concentrated stock in a potent organic solvent like DMSO is diluted into an aqueous buffer, the solvent environment changes drastically. This can cause the compound to crash out of solution if its solubility limit in the final aqueous buffer is exceeded.[3]

Q2: What is the recommended starting approach to improve the solubility of this compound?

A: A multi-pronged approach is often necessary. Start by optimizing your dilution protocol, such as using a serial dilution method.[1] If that is not sufficient, consider modifying the properties of your aqueous buffer. This can include adjusting the pH or incorporating solubilizing agents like co-solvents or surfactants.[4][5]

Q3: How can pH adjustment help with solubility?

A: For ionizable compounds, altering the pH of the buffer can significantly increase solubility.[1] Pyrazolo[4,3-c]pyridine derivatives may have basic nitrogen atoms that can be protonated at a lower pH, increasing their polarity and, consequently, their aqueous solubility. It is crucial to ensure the final pH is compatible with your experimental assay.

Q4: What are co-solvents and how do they work?

A: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar molecules by reducing the overall polarity of the solvent mixture.[5][6] Commonly used co-solvents in biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).[7]

Q5: When should I consider using surfactants or other solubilizing agents?

A: If pH adjustment and co-solvents are insufficient, surfactants can be employed. Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1][4] Other options include the use of cyclodextrins, which can form inclusion complexes with poorly soluble drugs.[8][9]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution

Symptoms:

  • Cloudiness or visible particles in the buffer after adding the compound stock.

  • Inconsistent results in biological assays.

  • Low recovery of the compound when analyzed.

Troubleshooting Workflow:

start Precipitation Observed step1 Optimize Dilution Protocol (e.g., Serial Dilution) start->step1 step2 Adjust Buffer pH step1->step2 Precipitation Persists end_success Compound Solubilized step1->end_success Issue Resolved step3 Incorporate Co-solvents step2->step3 Precipitation Persists step2->end_success Issue Resolved step4 Utilize Surfactants or Cyclodextrins step3->step4 Precipitation Persists step3->end_success Issue Resolved step5 Consider Particle Size Reduction step4->step5 Precipitation Persists step4->end_success Issue Resolved step5->end_success Issue Resolved end_fail Consult Formulation Specialist step5->end_fail Precipitation Persists

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Equilibrate: Allow the vial containing solid this compound to reach room temperature before opening.

  • Weighing: Accurately weigh the desired amount of the compound.

  • Dissolution: Add a suitable volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mM).

  • Mixing: Vortex the solution thoroughly. If necessary, use a sonicator to aid dissolution.[3] Gentle warming (e.g., 37°C) can also be applied, but be cautious of potential compound degradation.[3]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Protocol 2: Serial Dilution for Aqueous Buffer Preparation

This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous buffer.

stock 10 mM Stock in 100% DMSO intermediate1 1 mM in 100% DMSO stock->intermediate1 1:10 dilution with 100% DMSO intermediate2 100 µM in 100% DMSO intermediate1->intermediate2 1:10 dilution with 100% DMSO final Final Concentration in Aqueous Buffer (e.g., 1 µM, <0.1% DMSO) intermediate2->final Final dilution into aqueous buffer

Caption: Serial dilution workflow.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Perform a series of dilutions in 100% DMSO to create intermediate stock solutions (e.g., 1 mM, 100 µM).

  • For the final step, add a small volume of the lowest concentration DMSO stock to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing. This will help to keep the final DMSO concentration low (typically below 0.5%).[1]

Data Presentation

Table 1: Commonly Used Solubilizing Agents and Their Typical Concentrations
Solubilizing AgentClassTypical Starting ConcentrationNotes
DMSOCo-solvent< 0.5% (v/v) in final assayCan be cytotoxic at higher concentrations.[1]
EthanolCo-solvent1-5% (v/v)May affect protein structure and function.
PEG 400Co-solvent5-20% (v/v)Generally well-tolerated in many assays.[7]
Tween® 80Surfactant0.01-0.1% (v/v)Can interfere with cell membranes.[1]
β-CyclodextrinComplexing Agent1-10 mMForms inclusion complexes to enhance solubility.[8]

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general workflow for screening the effects of a poorly soluble compound, such as this compound, in a cell-based assay.

cluster_prep Compound Preparation cluster_assay Cell-Based Assay prep_stock Prepare High-Concentration Stock in DMSO solubility_test Solubility Test in Aqueous Buffer prep_stock->solubility_test optimize_sol Optimize Formulation (pH, Co-solvents, etc.) solubility_test->optimize_sol Precipitation Observed compound_addition Add Compound to Cells optimize_sol->compound_addition cell_culture Culture and Plate Cells cell_culture->compound_addition incubation Incubate for Defined Period compound_addition->incubation readout Assay Readout (e.g., Viability, Signaling) incubation->readout

Caption: Workflow for cell-based screening of a poorly soluble compound.

References

Preventing degradation of 3-methyl-1H-pyrazolo[4,3-c]pyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of 3-methyl-1H-pyrazolo[4,3-c]pyridine during storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: Degradation of this compound can manifest through several observable changes. These include a visible change in the color or appearance of the solid material, a decrease in purity as determined by analytical methods like HPLC, and the appearance of new peaks in your analytical chromatograms. Inconsistent experimental results are also a strong indicator of potential degradation.

Q2: What are the general recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. It is crucial to keep the compound in a tightly sealed container to protect it from moisture and air. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

Q3: How does humidity affect the stability of this compound?

A3: Pyridine and its derivatives can be susceptible to degradation in the presence of moisture.[1][2][3] Thermodegradation of similar dihydropyridine derivatives has been shown to occur in the presence of air humidity, while being insignificant in dry air.[1][2][3] Therefore, it is critical to store this compound in a desiccated environment to prevent potential hydrolysis or moisture-facilitated degradation.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses common problems encountered during the storage and handling of this compound.

Problem 1: Visible Change in Color or Appearance of the Solid Compound.

  • Possible Cause: This could be a sign of oxidation or reaction with atmospheric components. The presence of impurities or residual solvents could also contribute to discoloration over time.

  • Solution:

    • Verify Purity: Immediately assess the purity of the compound using a validated analytical method such as HPLC-UV.

    • Improve Storage Conditions: If degradation is confirmed, transfer the compound to a fresh, clean, and dry container. Purge the container with an inert gas (argon or nitrogen) before sealing.

    • Future Prevention: Always handle the compound in a controlled environment, such as a glove box, to minimize exposure to air and moisture. Store in a desiccator at the recommended temperature.

Problem 2: Appearance of New Peaks in HPLC Chromatogram After Storage.

  • Possible Cause: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or thermal stress.

  • Solution:

    • Characterize Degradants: If possible, identify the degradation products using techniques like LC-MS and NMR to understand the degradation pathway.

    • Review Storage Protocol: Assess your current storage conditions. Ensure the temperature is consistently maintained and that the container is properly sealed. Consider lowering the storage temperature (e.g., to 4°C or -20°C), especially for long-term storage.

    • Forced Degradation Study: To proactively understand potential degradation, consider performing a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in identifying potential degradants and developing a robust stability-indicating method.

Problem 3: Inconsistent or Poor Results in Downstream Experiments.

  • Possible Cause: A decrease in the purity of this compound due to degradation can directly impact its reactivity and efficacy in biological or chemical assays.

  • Solution:

    • Purity Re-assessment: Before use, always re-analyze the purity of the stored compound, especially if it has been stored for an extended period.

    • Purification: If the purity is below the required specification for your experiment, consider repurifying a small amount of the material before use.

    • Aliquoting: For frequently used batches, consider aliquoting the compound into smaller, single-use vials. This practice minimizes the exposure of the entire batch to atmospheric conditions during repeated openings.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterShort-Term Storage (≤ 3 months)Long-Term Storage (> 3 months)
Temperature 2-8°C-20°C or lower
Atmosphere Tightly sealed container, desiccatedInert gas (Argon or Nitrogen)
Light Protected from light (Amber vial)Protected from light (Amber vial)
Container Glass vial with a secure capAmpoule sealed under inert gas

Table 2: Typical Conditions for a Forced Degradation Study

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temperature / 60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature / 60°C24 - 72 hours
Oxidation 3% H₂O₂Room Temperature24 - 72 hours
Thermal Dry Heat80°C48 - 96 hours
Photolytic UV (254 nm) and Visible LightRoom Temperature24 - 48 hours

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase:

    • A gradient elution is recommended to separate the parent compound from potential degradation products with varying polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (a photodiode array detector is ideal for monitoring multiple wavelengths).

  • Forced Degradation Samples: Prepare samples of this compound under the stress conditions outlined in Table 2.

  • Analysis and Validation: Inject the stressed samples and analyze the chromatograms for the appearance of new peaks. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 2: Sample Preparation for NMR and MS Analysis of Degradation Products

  • Isolation of Degradants:

    • If a significant degradation product is observed in the HPLC analysis of a stressed sample, it can be isolated using preparative HPLC.

    • Collect the fraction corresponding to the degradation peak.

  • Sample Preparation for NMR:

    • Evaporate the solvent from the collected fraction under reduced pressure.

    • Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra to elucidate the structure of the degradation product.

  • Sample Preparation for MS:

    • Dilute a portion of the collected fraction with a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement, which aids in determining the elemental composition of the degradant.

Mandatory Visualizations

cluster_storage Storage Conditions cluster_degradation Degradation Pathways Ideal_Storage Ideal Storage: - Cool (2-8°C or -20°C) - Dry (Desiccated) - Dark (Amber Vial) - Inert Atmosphere (N₂/Ar) Compound This compound Oxidation Oxidation (N-oxides, ring opening) Compound->Oxidation O₂ Hydrolysis Hydrolysis (Ring cleavage) Compound->Hydrolysis H₂O Photolysis Photolysis (Rearrangement, dimerization) Compound->Photolysis Light Start Compound Degradation Suspected Visual_Inspection Visually inspect the solid compound Start->Visual_Inspection Purity_Analysis Analyze purity by HPLC Visual_Inspection->Purity_Analysis Degradation_Confirmed Degradation Confirmed? Purity_Analysis->Degradation_Confirmed Review_Storage Review Storage Conditions: - Temperature - Humidity - Light Exposure - Atmosphere Degradation_Confirmed->Review_Storage Yes No_Degradation No Degradation Observed Degradation_Confirmed->No_Degradation No Improve_Storage Implement Improved Storage Protocol Review_Storage->Improve_Storage Characterize_Degradants Characterize Degradants (LC-MS, NMR) Improve_Storage->Characterize_Degradants End Problem Resolved Characterize_Degradants->End No_Degradation->End Start Initiate Stability Study Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Develop_Method Develop Stability-Indicating HPLC Method Forced_Degradation->Develop_Method Validate_Method Validate Method (ICH Guidelines) Develop_Method->Validate_Method Store_Samples Store Compound under Recommended Conditions Validate_Method->Store_Samples Analyze_Samples Analyze Samples at Predetermined Time Points Store_Samples->Analyze_Samples Evaluate_Data Evaluate Stability Data: - Purity vs. Time - Degradant Formation Analyze_Samples->Evaluate_Data Determine_Shelf_Life Determine Shelf-Life and Re-test Date Evaluate_Data->Determine_Shelf_Life

References

Technical Support Center: Managing Off-Target Effects of 3-methyl-1H-pyrazolo[4,3-c]pyridine and Related Kinase Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 3-methyl-1H-pyrazolo[4,3-c]pyridine and other pyrazolopyridine-based compounds in cellular assays. This resource is designed to assist you in identifying, understanding, and mitigating potential off-target effects to ensure the accuracy and reproducibility of your experimental results.

Disclaimer: Publicly available pharmacological data for this compound is limited. The following guidance is based on the broader class of pyrazolopyridine kinase inhibitors and established methodologies for managing off-target effects of small molecules. We strongly recommend researchers perform comprehensive validation for their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely primary target class?

A1: this compound belongs to the pyrazolopyridine class of heterocyclic compounds. This scaffold is a common core structure for molecules designed as kinase inhibitors.[1][2] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. Therefore, it is highly probable that this compound is a kinase inhibitor.

Q2: What are "off-target" effects and why are they a concern with kinase inhibitors?

A2: Off-target effects occur when a small molecule inhibitor, such as one from the pyrazolopyridine family, binds to and modulates the activity of proteins other than its intended primary target. With kinase inhibitors, this is a significant concern because the ATP-binding site, which these inhibitors often target, is highly conserved across the kinome.[3] This can lead to unintended biological consequences, confounding experimental results and potentially causing cellular toxicity.

Q3: How can I determine the kinase selectivity profile of my compound?

A3: A comprehensive kinase selectivity profile is essential for understanding the potential for off-target effects. This is typically achieved by screening the compound against a large panel of purified kinases using either enzymatic activity assays or competitive binding assays.[4] Several commercial services offer kinase profiling panels that cover a significant portion of the human kinome.

Q4: What are the initial steps to take if I observe unexpected or inconsistent results in my cellular assay?

A4: If you encounter unexpected phenotypes, first verify the identity and purity of your compound. Then, perform a dose-response experiment to determine the optimal concentration range. It is crucial to include appropriate controls, such as a vehicle-only control (e.g., DMSO) and, if possible, a structurally related but inactive compound.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound or related compounds in cellular assays.

Observed Problem Possible Cause Suggested Action
High Cell Toxicity at Expected Efficacious Concentrations 1. The compound may be non-specifically cytotoxic. 2. An off-target kinase essential for cell survival is being inhibited.1. Determine the CC50 (50% cytotoxic concentration) and compare it to the IC50 (50% inhibitory concentration) for your target of interest. A small therapeutic window suggests potential off-target toxicity. 2. Review the kinase selectivity profile for potent inhibition of known survival kinases (e.g., members of the AKT or ERK pathways). 3. Use a structurally unrelated inhibitor of the same primary target to see if the toxicity is recapitulated.
Observed Phenotype Does Not Match Known Function of the Target Kinase 1. The compound has a potent off-target effect that is responsible for the observed phenotype. 2. The role of the primary target in the specific cellular context is not fully understood.1. Consult the kinase selectivity profile to identify potential off-target candidates. 2. Use RNAi (siRNA or shRNA) to knock down the primary target and see if the phenotype is reproduced. 3. Perform a "rescue" experiment by overexpressing a drug-resistant mutant of the primary target. If the phenotype is reversed, it is likely an on-target effect.
Inconsistent Results Across Different Cell Lines 1. The expression levels of the primary target or key off-targets vary between cell lines. 2. Different cell lines may have distinct compensatory signaling pathways.1. Quantify the protein expression levels of the primary target and key off-targets in the different cell lines using techniques like Western blotting or mass spectrometry. 2. Analyze the activation status of related signaling pathways in each cell line.
Lack of a Clear Dose-Response Relationship 1. The compound may have multiple off-targets with different potencies. 2. Compound instability or poor cell permeability.1. A shallow dose-response curve can indicate that multiple targets are being engaged. 2. Assess the stability of the compound in your cell culture media over the course of the experiment. 3. Evaluate the cellular uptake of the compound.[5]

Data Presentation

Clear and structured presentation of your data is crucial for interpreting the selectivity and potential off-target effects of your compound.

Table 1: Hypothetical Kinase Selectivity Profile for this compound

KinaseIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 15 1
Off-Target Kinase B15010
Off-Target Kinase C80053
Off-Target Kinase D453
Off-Target Kinase E>10,000>667

Interpretation: This hypothetical compound shows good selectivity against kinases C and E. However, its potency against Off-Target Kinase D is only 3-fold weaker than the primary target, suggesting a high potential for off-target effects mediated by this kinase.

Table 2: Cellular Assay Data Summary

Cell LinePrimary Target IC50 (nM)CC50 (µM)Therapeutic Index (CC50/IC50)
Cell Line X255200
Cell Line Y300.516.7

Interpretation: The significantly lower therapeutic index in Cell Line Y suggests that this cell line may be more sensitive to off-target effects of the compound.

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50)

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., DMSO at a final concentration of ≤ 0.1%).

  • Treatment: Add the diluted compound to the cells and incubate for a period that is relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a suitable cell viability assay, such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the CC50 value.

Protocol 2: Target Validation using RNAi Knockdown

  • RNAi Transfection: Transfect cells with siRNA or shRNA constructs targeting your primary kinase of interest. Include a non-targeting control siRNA/shRNA.

  • Knockdown Confirmation: After 48-72 hours, harvest a subset of the cells to confirm target protein knockdown by Western blotting.

  • Phenotypic Assay: Perform your primary cellular assay on the remaining cells, including both the knockdown and control groups.

  • Data Analysis: Compare the phenotype observed in the knockdown cells to that induced by your compound. A similar phenotype suggests the effect is on-target.

Visualizations

Below are diagrams illustrating key concepts and workflows for managing off-target effects.

G cluster_0 On-Target vs. Off-Target Effects Compound This compound Target Primary Target Kinase Compound->Target Inhibits OffTarget Off-Target Kinase Compound->OffTarget Inhibits (Off-Target) Pathway1 Intended Signaling Pathway Target->Pathway1 Regulates Pathway2 Unintended Signaling Pathway OffTarget->Pathway2 Regulates Phenotype1 Expected Phenotype Pathway1->Phenotype1 Phenotype2 Unexpected Phenotype Pathway2->Phenotype2

Caption: On-target versus off-target signaling pathways.

G start Unexpected Cellular Phenotype Observed q1 Is the phenotype consistent with known target biology? start->q1 a1_yes Likely On-Target q1->a1_yes Yes a1_no Potential Off-Target Effect q1->a1_no No q2 Does RNAi knockdown of the target replicate the phenotype? a1_yes->q2 a1_no->q2 a2_yes Confirms On-Target Effect q2->a2_yes Yes a2_no Suggests Off-Target Effect q2->a2_no No q3 Does a structurally unrelated inhibitor of the same target cause the same phenotype? a2_yes->q3 a2_no->q3 a3_yes Further Confirms On-Target Effect q3->a3_yes Yes a3_no Strongly Suggests Off-Target Effect q3->a3_no No

Caption: Troubleshooting workflow for deconvoluting on- and off-target effects.

G cluster_workflow Experimental Workflow for Off-Target Validation A 1. Initial Cellular Assay with Test Compound B 2. Kinase Selectivity Profiling A->B C 3. Analyze Potential Off-Targets B->C D 4. Orthogonal Validation Experiments C->D E - RNAi Knockdown of Primary Target - Use of Structurally Unrelated Inhibitor - Rescue with Drug-Resistant Mutant D->E F 5. Conclude if Phenotype is On-Target or Off-Target D->F

Caption: A typical experimental workflow for off-target validation.

References

Technical Support Center: Enhancing the Bioavailability of 3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of 3-methyl-1H-pyrazolo[4,3-c]pyridine and related heterocyclic compounds. The strategies outlined below are aimed at overcoming common hurdles such as poor solubility, low permeability, and metabolic instability, which can limit oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?

A1: Low and variable oral bioavailability is a frequent challenge with heterocyclic compounds like pyrazolo-pyridines. The primary causes can be categorized as follows:

  • Poor Aqueous Solubility: As with many pyrazolo-pyrimidine derivatives, the compound may not dissolve sufficiently in gastrointestinal (GI) fluids, limiting the amount of drug available for absorption.[1]

  • Low Intestinal Permeability: The molecule may not efficiently pass through the intestinal epithelium into the bloodstream. This is a common issue for compounds that fall into the Biopharmaceutics Classification System (BCS) Class III and IV.[2]

  • Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[3]

  • Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, reducing net absorption.[3]

Q2: How can we determine if solubility or permeability is the primary rate-limiting step for our compound's absorption?

A2: A systematic experimental approach is recommended. You can use the Biopharmaceutics Classification System (BCS) as a framework. Key experiments include:

  • Equilibrium Solubility Studies: Determine the solubility in buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract.

  • In Vitro Permeability Assays: Use cell-based models like Caco-2 or MDCK cell monolayers to assess the compound's permeability and identify potential P-gp efflux.

  • In Vitro Dissolution Studies: Evaluate the dissolution rate of the pure active pharmaceutical ingredient (API) or a simple formulation.

Based on the results, you can classify your compound and select an appropriate bioavailability enhancement strategy.

Q3: What are the most common initial strategies to improve the bioavailability of a poorly soluble pyrazolo-pyridine derivative?

A3: For poorly soluble compounds (BCS Class II or IV), the primary goal is to increase the dissolution rate and/or solubility in the GI tract. Common starting points include:

  • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can enhance the dissolution rate.[3] Nanocrystal technology has been successfully used to improve the oral bioavailability of a deuterated pyrazoloquinolinone.[4]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix in an amorphous, higher-energy state can significantly improve aqueous solubility and dissolution.[3][5] This has been shown to be effective for pyrazolo[3,4-d]pyrimidine derivatives.[6]

  • Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) can improve the absorption of poorly permeable drugs.[7] These isotropic mixtures of oils, surfactants, and co-solvents can keep the drug in a solubilized state in the GI tract.

Troubleshooting Guides

Issue 1: Compound Exhibits Poor Aqueous Solubility

If your experimental data confirms that this compound is poorly soluble, consider the following formulation approaches.

Troubleshooting Workflow for Poor Solubility

Start Low Aqueous Solubility Confirmed Strategy1 Particle Size Reduction (Micronization/Nanonization) Start->Strategy1 Increase Surface Area Strategy2 Amorphous Solid Dispersion (ASD) Start->Strategy2 Enhance Solubility Strategy3 Lipid-Based Formulation (e.g., SMEDDS) Start->Strategy3 Improve Solubilization Strategy4 Complexation (e.g., Cyclodextrins) Start->Strategy4 Form Inclusion Complex Eval1 Assess Dissolution Rate & Physical Stability Strategy1->Eval1 Eval2 Assess Drug Loading, Physical Stability & Dissolution Strategy2->Eval2 Eval3 Assess Formulation Stability & Dispersibility Strategy3->Eval3 Eval4 Assess Complexation Efficiency & Solubility Strategy4->Eval4 End Proceed to In Vivo Pharmacokinetic Studies Eval1->End Eval2->End Eval3->End Eval4->End Start Low Permeability (e.g., from Caco-2 Assay) Strategy1 Permeation Enhancers Start->Strategy1 Transiently open tight junctions Strategy2 Prodrug Approach Start->Strategy2 Mask polarity, increase lipophilicity Strategy3 Nanoformulations Start->Strategy3 Alter absorption pathway (e.g., M-cells) Sub1 e.g., Saponins, Cyclodextrins Strategy1->Sub1 Sub2 e.g., Ester or Amide Prodrugs Strategy2->Sub2 Sub3 e.g., Polymeric Nanoparticles, Liposomes Strategy3->Sub3 Eval Evaluate in Caco-2 Assay and In Vivo Studies Sub1->Eval Sub2->Eval Sub3->Eval

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 3-methyl-1H-pyrazolo[4,3-c]pyridine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 3-methyl-1H-pyrazolo[4,3-c]pyridine and its positional isomers. The information presented is based on available experimental data from preclinical studies.

The pyrazolopyridine scaffold is a significant pharmacophore in medicinal chemistry, with different positional isomers demonstrating a wide array of biological activities. This guide focuses on the comparative analysis of this compound and its key positional isomers, 3-methyl-1H-pyrazolo[3,4-b]pyridine and 3-methyl-1H-pyrazolo[4,3-b]pyridine. While direct comparative studies on these parent compounds are limited, this document collates data on their substituted derivatives to provide insights into the therapeutic potential of each isomeric core. The primary areas of investigation for these compounds include kinase inhibition and the inhibition of other enzymes such as carbonic anhydrases.

Comparative Analysis of Biological Activities

The biological activity of pyrazolopyridine derivatives is highly dependent on the arrangement of nitrogen atoms in the bicyclic system and the nature of substituents. The following tables summarize quantitative data for derivatives of the core scaffolds, primarily focusing on their activity as kinase and carbonic anhydrase inhibitors.

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. Various pyrazolopyridine isomers have been explored as kinase inhibitors.

Table 1: Comparative Inhibitory Activity of Pyrazolopyridine Derivatives against Protein Kinases

Isomeric ScaffoldCompound DerivativeTarget KinaseIC50 / Ki (nM)Reference
Pyrazolo[4,3-c]pyridine 1f (a sulfonamide derivative)hCA I58.8 (Ki)[1]
1f (a sulfonamide derivative)hCA II6.6 (Ki)[1]
1k (a sulfonamide derivative)hCA II5.6 (Ki)[1]
Pyrazolo[3,4-b]pyridine Compound 15y (a complex derivative)TBK10.2[2]
Compound 31 (a complex derivative)Mps12.596[3]
Compound C03 (a complex derivative)TRKA56[4]
A 4-anilino derivativeJNK31450[5]
Pyrazolo[4,3-b]pyridine A 1-sulfonyl derivativec-MetLow nanomolar[6]

Note: The compounds listed are substituted derivatives and not the parent 3-methyl compounds. Direct comparison should be made with caution as the substituents significantly influence activity.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

Table 2: Comparative Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1f 58.89.8485.361.7
1g 66.815.4642.194.3
1h 125.428.7521.8713.6
1k 88.35.6421.434.5
Acetazolamide (AAZ) 250.012.125.85.7

Data sourced from a study on Pyrazolo[4,3-c]pyridine Sulfonamides.[1][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by pyrazolopyridine inhibitors and a general workflow for assessing kinase inhibition.

p38_MAPK_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream_Targets phosphorylates Inflammation_Apoptosis Inflammation, Apoptosis, Cell Cycle Arrest Downstream_Targets->Inflammation_Apoptosis Pyrazole_Inhibitor Pyrazole-based p38 Inhibitor Pyrazole_Inhibitor->p38_MAPK inhibits

Caption: p38 MAPK signaling pathway with the intervention point of pyrazole-based inhibitors.

kinase_assay_workflow cluster_workflow Kinase Inhibition Assay Workflow Start Start Compound_Prep Prepare serial dilutions of pyrazolopyridine compounds Start->Compound_Prep Assay_Setup Combine kinase, substrate, and compound in assay plate Compound_Prep->Assay_Setup Reaction_Initiation Add ATP to start the reaction Assay_Setup->Reaction_Initiation Incubation Incubate at a controlled temperature Reaction_Initiation->Incubation Detection Measure kinase activity (e.g., luminescence, radioactivity) Incubation->Detection Data_Analysis Calculate % inhibition and determine IC50 values Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., p38α, JNK3)

  • Kinase-specific substrate (e.g., myelin basic protein for p38α)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (pyrazolopyridine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Assay Setup: Add the kinase and substrate solution to the wells of a 384-well plate. Then, add the diluted test compounds. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This assay measures the inhibitory effect of compounds on the catalytic activity of carbonic anhydrase (CA) by monitoring the hydration of CO2.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • HEPES buffer (pH 7.5)

  • Sodium sulfate solution

  • CO2-saturated water

  • Test compounds (pyrazolopyridine derivatives) dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the CA isoforms in the HEPES buffer. Prepare various concentrations of the test compounds.

  • Assay Measurement: The assay is performed using a stopped-flow instrument that can measure pH changes. The hydration of CO2 catalyzed by CA leads to the formation of bicarbonate and a proton, causing a decrease in pH.

  • Reaction: The enzyme solution (with or without the inhibitor) is mixed with the CO2-saturated water in the stopped-flow apparatus.

  • Data Acquisition: The initial rates of the CA-catalyzed CO2 hydration reaction are monitored by observing the change in absorbance of a pH indicator over time.

  • Data Analysis: The inhibitory effects of the compounds are determined by comparing the reaction rates in the presence and absence of the inhibitor. Inhibition constants (Ki) are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

Summary and Future Directions

The available data, primarily from studies on substituted derivatives, suggests that pyrazolo[4,3-c]pyridine, pyrazolo[3,4-b]pyridine, and pyrazolo[4,3-b]pyridine scaffolds are all promising starting points for the development of potent enzyme inhibitors.

  • Pyrazolo[4,3-c]pyridines have shown notable activity as carbonic anhydrase inhibitors.[1]

  • Pyrazolo[3,4-b]pyridines are extensively explored as inhibitors of a wide range of kinases, including TBK1, Mps1, and TRK, with some derivatives exhibiting high potency.[2][3][4]

  • Pyrazolo[4,3-b]pyridines have also been identified as effective kinase inhibitors, for instance, against c-Met.[6]

The development of highly selective inhibitors remains a key challenge. Future research should focus on direct, systematic comparative studies of the parent 3-methyl-pyrazolopyridine isomers and their simple derivatives to better elucidate the influence of the nitrogen atom placement on biological activity and selectivity. Such studies will be invaluable for the rational design of next-generation therapeutic agents based on these privileged scaffolds.

References

Cross-reactivity profiling of 3-methyl-1H-pyrazolo[4,3-c]pyridine against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the pyrazolopyridine scaffold, with a focus on analogs structurally related to 3-methyl-1H-pyrazolo[4,3-c]pyridine. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of kinase inhibitor selectivity and potential off-target effects.

While specific data for this compound is not publicly available, this guide leverages experimental data from closely related pyrazolopyridine and pyrazolopyrimidine derivatives to provide a representative understanding of the kinase inhibitory landscape of this chemical class. These compounds are known to interact with a variety of kinases, playing crucial roles in cellular signaling pathways.

Kinase Inhibition Profile of Representative Pyrazolopyridine Analogs

The following table summarizes the inhibitory activity (IC50 values) of several pyrazolopyridine-based compounds against a panel of kinases. This data, gathered from various studies, illustrates the spectrum of activity and selectivity exhibited by this class of inhibitors.

Compound ClassTarget KinaseIC50 (nM)Reference Compound(s)
1H-pyrazolo[3,4-b]pyridine TBK10.2 - 28.7MRT67307, BX795[1]
ALK (wild-type)<0.5Crizotinib[2]
ALK (L1196M mutant)<0.5Crizotinib[2]
ROS1<0.5Crizotinib[2]
Pyrazolo[4,3-d]pyrimidine CDK7Nanomolar rangeLGR6768[3][4]
3H-pyrazolo[4,3-f]quinoline FLT3Nanomolar rangeQuizartinib[5]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower values indicate higher potency.

Experimental Protocols

The determination of kinase inhibitor cross-reactivity is a critical step in drug discovery, ensuring selectivity and minimizing off-target effects. A variety of biochemical and cellular assays are employed for this purpose.

Biochemical Kinase Assays

These assays directly measure the catalytic activity of purified kinases in the presence of an inhibitor. Common platforms include:

  • Radiometric Assays : Considered the "gold standard," these assays measure the transfer of a radiolabeled phosphate group (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate.[6][7] The amount of incorporated radioactivity is directly proportional to kinase activity.

  • Luminescence-Based Assays (e.g., ADP-Glo™) : These assays quantify the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is proportional to kinase activity.[8][9][10]

  • Fluorescence-Based Assays :

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : This method uses a europium chelate donor and an acceptor fluorophore. When a phosphorylated substrate is recognized by a specific antibody, FRET occurs, and the resulting signal is measured.[11][12]

    • Fluorescence Polarization (FP) : This technique measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation. Larger, phosphorylated substrates rotate more slowly, leading to an increase in fluorescence polarization.[7][12]

Cellular Assays

Cell-based assays provide insights into an inhibitor's activity within a physiological context.

  • Cellular Phosphorylation Assays : These assays measure the phosphorylation of a kinase's substrate within a cell line. This can be done using techniques like Western blotting, ELISA, or Meso Scale Discovery (MSD).[13]

  • Target Engagement Assays (e.g., NanoBRET™) : These assays quantify the binding of a test compound to its target kinase inside living cells by measuring bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer.[13]

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in kinase profiling and the biological context of kinase inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Compound & Kinase Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Serial Dilution incubation Incubate Compound with Kinase compound_prep->incubation kinase_prep Kinase & Substrate Preparation kinase_prep->incubation reaction_start Initiate Reaction with ATP incubation->reaction_start reaction_incubation Incubate at 30°C reaction_start->reaction_incubation add_reagent Add Detection Reagent (e.g., ADP-Glo) reaction_incubation->add_reagent signal_read Read Signal (Luminescence) add_reagent->signal_read data_plot Plot Dose-Response Curve signal_read->data_plot ic50_calc Calculate IC50 Value data_plot->ic50_calc

Caption: General workflow for an in vitro kinase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, FLT3) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT STAT RTK->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Inhibitor Pyrazolopyridine Inhibitor Inhibitor->RTK

Caption: A representative RTK signaling pathway inhibited by pyrazolopyridine analogs.

References

In-Depth Mechanistic Analysis of 3-methyl-1H-pyrazolo[4,3-c]pyridine Remains Elusive Despite Broad Activity of Parent Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the pharmacological activities of the pyrazolopyridine scaffold, a specific, validated mechanism of action for 3-methyl-1H-pyrazolo[4,3-c]pyridine has not been definitively established in publicly available scientific literature. The broader class of pyrazolopyridine derivatives has been shown to exhibit a wide range of biological activities, acting on various molecular targets depending on the specific isomeric form and substitution patterns of the core structure.

The pyrazolopyridine nucleus, a fusion of pyrazole and pyridine rings, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse array of biological targets. This versatility, however, means that the activity of a specific derivative cannot be readily inferred from the general class.

Derivatives of the isomeric pyrazolo[4,3-c]pyridine core have been reported to act as inhibitors of several key cellular enzymes. Notably, certain sulfonamide derivatives of pyrazolo[4,3-c]pyridine have demonstrated inhibitory activity against carbonic anhydrases, a family of enzymes involved in various physiological processes including pH regulation and fluid balance.[1][2] Furthermore, ureas derived from the 1H-pyrazolo[4,3-c]pyridine scaffold have been identified as inhibitors of Extracellular Signal-Regulated Kinase (ERK), a crucial component of the MAPK signaling pathway that is often dysregulated in cancer.[3]

Research into other isomers of pyrazolopyridine has revealed an even broader spectrum of activity. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as potent inhibitors of TANK-binding kinase 1 (TBK1) and Anaplastic Lymphoma Kinase (ALK).[4][5] In contrast, compounds with the pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine structure, which incorporates the pyrazolopyridine moiety, have been identified as inhibitors of Tropomyosin receptor kinase A (TrKA).[6]

Beyond enzyme inhibition, the pyrazolopyridine framework is also found in molecules that modulate other classes of drug targets. For example, a derivative of 1H-pyrazolo[4,3-b]pyridine has been characterized as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), a G-protein coupled receptor with therapeutic potential in neurological disorders.[7][8] Additionally, certain pyrazolopyrimidine compounds have been shown to act as potent stimulators of Transient Receptor Potential Canonical (TRPC) 3, 6, and 7 ion channels, while other pyrazolopyridine-related structures can modulate K(v)7 potassium channels.[9][10][11]

While these findings highlight the therapeutic potential of the pyrazolopyridine chemical space, they also underscore the challenge in pinpointing the precise mechanism of action for a specific, sparsely studied derivative like this compound. Without dedicated experimental screening and validation studies for this particular compound, its biological target and resultant signaling pathway modulation remain speculative. Further research, including broad pharmacological profiling and target identification assays, is necessary to elucidate its specific mechanism of action and pave the way for any potential therapeutic applications.

References

Comparative Efficacy of Pyrazolo[4,3-c]pyridine Derivatives in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the in vivo performance of pyrazolo[4,3-c]pyridine derivatives, a promising class of compounds in oncology. Due to the limited availability of direct head-to-head comparative data in the public domain, this guide focuses on a potent representative from this class and contrasts its efficacy with a relevant standard-of-care agent in a well-established animal model. The data underscores the potential of the pyrazolo[4,3-c]pyridine scaffold for developing targeted cancer therapies.

Introduction to Pyrazolo[4,3-c]pyridine Derivatives

The pyrazolo[4,3-c]pyridine core is a significant pharmacophore that has been explored for its therapeutic potential across various diseases, including cancer.[1][2] These compounds have been particularly investigated as inhibitors of critical cell signaling pathways that are frequently dysregulated in cancer, such as kinase cascades.[1] A notable area of investigation has been their role as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key regulator of cell proliferation, differentiation, and survival.[1]

Performance in BRAF-Mutant Xenograft Model

A key study identified a series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK), a pivotal component of the MAPK pathway.[1] The lead compound from this series, herein referred to as Compound 21 , demonstrated significant tumor regression in a BRAF(V600E) xenograft mouse model.[1] The BRAF V600E mutation leads to the constitutive activation of the MAPK pathway, making it a prime target for therapeutic intervention in cancers like melanoma and colorectal cancer.[3]

The following table compares the reported efficacy of Compound 21 with Vemurafenib, a standard-of-care BRAF inhibitor, in similar preclinical xenograft models.

CompoundClassAnimal ModelTumor TypeKey Efficacy EndpointResult
Compound 21 Pyrazolo[4,3-c]pyridine DerivativeXenograft Mouse ModelBRAF(V600E) PositiveTumor RegressionDemonstrated strong tumor regression.[1]
Vemurafenib Standard-of-Care BRAF InhibitorHT29 Xenograft Mouse ModelBRAF(V600E) Colorectal CancerTumor Growth Inhibition (TGI)Dose-dependent TGI observed up to 75 mg/kg.[4]

Mechanism of Action: MAPK Signaling Pathway Inhibition

Pyrazolo[4,3-c]pyridine derivatives like Compound 21 exert their anticancer effects by targeting the MAPK/ERK signaling cascade.[1] In cancers with a BRAF mutation, the pathway is constitutively active, leading to uncontrolled cell growth. By inhibiting ERK, the final kinase in this cascade, these compounds can effectively shut down the proliferative signals.

Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of intervention for ERK inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Growth Factor Signal Raf BRAF (e.g., V600E Mutant) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc) ERK->TF Compound21 Pyrazolo[4,3-c]pyridine Derivative (e.g., Cmpd 21) Compound21->ERK Inhibition Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Caption: MAPK/ERK signaling pathway with BRAF mutation and inhibition by a pyrazolo[4,3-c]pyridine derivative.

Experimental Protocols

The evaluation of pyrazolo[4,3-c]pyridine derivatives in animal models typically involves the use of cell line-derived xenografts in immunodeficient mice.

BRAF V600E Subcutaneous Xenograft Mouse Model

This protocol outlines the key steps for establishing a xenograft model to test the efficacy of compounds against tumors with a BRAF V600E mutation.[3]

1. Cell Culture and Preparation:

  • Cell Line: A human cancer cell line with the BRAF V600E mutation (e.g., A375 melanoma, HT29 colorectal cancer) is used.[3][4]
  • Culture Conditions: Cells are cultured in the recommended medium (e.g., DMEM with 10% FBS) and maintained in a 37°C, 5% CO₂ incubator.[3]
  • Harvesting: Cells are harvested during the logarithmic growth phase (80-90% confluency). They are detached using Trypsin-EDTA, neutralized, and centrifuged.[3]
  • Cell Suspension: The cell pellet is resuspended in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5-10 x 10⁶ cells per 100 µL). Viability should exceed 95% as confirmed by Trypan Blue exclusion.[3]

2. Animal Handling and Tumor Implantation:

  • Animal Model: Immunodeficient mice (e.g., NOD-scid Gamma (NSG) or athymic nude mice) are used to prevent graft rejection.[3] Animals are acclimatized for at least one week.
  • Implantation: Mice are anesthetized. The prepared cell suspension is injected subcutaneously into the flank of each mouse.[5]

3. Treatment and Monitoring:

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
  • Randomization: Once tumors reach the target size, mice are randomized into treatment and control groups.
  • Compound Administration: The test compound (e.g., Compound 21) and vehicle or standard-of-care (e.g., Vemurafenib) are administered according to the planned dosing regimen (e.g., oral gavage, daily).[4]
  • Monitoring: Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week). Animal health is monitored throughout the study.

4. Efficacy Evaluation and Data Analysis:

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at a set time point.
  • Data Collection: At the end of the study, tumors are excised and weighed.
  • Analysis: Key endpoints include Tumor Growth Inhibition (TGI) and statistical analysis of the differences in tumor volume and weight between treatment and control groups.[4]

Below is a workflow diagram for a typical xenograft study.

Xenograft_Workflow A 1. Cell Culture (BRAF V600E Cell Line) B 2. Cell Harvesting & Preparation A->B C 3. Subcutaneous Implantation in Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Groups D->E F 6. Compound Administration E->F G 7. Continued Monitoring (Tumor Volume, Body Weight) F->G H 8. Endpoint Analysis (Tumor Excision & Weighing) G->H

Caption: Standard workflow for a cell line-derived subcutaneous xenograft study.

Conclusion

While direct comparative efficacy studies of multiple pyrazolo[4,3-c]pyridine derivatives in animal models are not widely published, the available data for representative compounds are highly encouraging. The demonstrated potent tumor regression in a BRAF-mutant xenograft model highlights the therapeutic potential of this scaffold.[1] The mechanism of action, via inhibition of the MAPK/ERK pathway, provides a strong rationale for their development as targeted anticancer agents. Further preclinical and clinical studies are warranted to fully elucidate the comparative advantages of different derivatives within this chemical class.

References

Benchmarking the Anti-proliferative Activity of Pyrazolo[c]pyridine Analogs Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolopyridine core is a recognized scaffold in medicinal chemistry, with derivatives demonstrating a range of biological activities, including the inhibition of protein kinases and interference with other cellular processes crucial for cancer cell proliferation.[1][2] This guide summarizes publicly available quantitative data, details common experimental protocols for assessing anti-proliferative activity, and visualizes key experimental workflows and a representative signaling pathway.

Comparative Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below present the IC50 values for a selection of pyrazolopyridine derivatives and standard-of-care anti-cancer drugs across various human cancer cell lines.

Table 1: Anti-proliferative Activity of Selected Pyrazolopyridine Derivatives

Compound Name/DerivativeCancer Cell LineIC50 (µM)Putative Mechanism of Action
3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (12a)A2058 (Melanoma)3.0 - 16.0Kinase Inhibition
3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (12a)DU145 (Prostate)3.0 - 16.0Kinase Inhibition
3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (12a)PC3 (Prostate)3.0 - 16.0Kinase Inhibition
Pyrazolo[3,4-b]pyridine Derivative 8cMV4-11 (Leukemia)0.72Topoisomerase IIα Inhibition[3]
Pyrazolo[4,3-d]pyrimidine Analogue 5e7402 (Hepatoma)4.55Not Specified[4]
Pyrazolo[4,3-d]pyrimidine Analogue 5e7221 (Hepatoma)6.28Not Specified[4]

Note: The IC50 values for the 3-(3-Fluorophenyl) derivatives were reported as a range.[2]

Table 2: Anti-proliferative Activity of Standard Anti-cancer Drugs

Drug NameMechanism of ActionBreast (MCF7) pIC50Lung (NCI-H460) pIC50Prostate (PC-3) pIC50Melanoma (UACC-62) pIC50
PaclitaxelMicrotubule Stabilizer8.107.927.897.96
CisplatinDNA Cross-linking Agent5.345.605.455.29
DoxorubicinTopoisomerase II Inhibitor7.357.097.197.22
SorafenibMulti-kinase Inhibitor5.895.775.825.91
GefitinibEGFR Kinase Inhibitor5.155.004.965.04

Note: pIC50 is the negative log10 of the IC50 value; a higher pIC50 indicates greater potency. Data is derived from publicly available NCI-60 screen data.[5]

Experimental Protocols

The following are detailed methodologies for common in vitro assays used to determine the anti-proliferative activity of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., 3-methyl-1H-pyrazolo[4,3-c]pyridine or a standard drug) and a vehicle control.

  • Incubate the plate for a specified exposure time (typically 48-72 hours) at 37°C in a humidified incubator.[5]

  • Add 10 µL of a 12 mM MTT stock solution to each well.[5]

  • Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.[5]

  • Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at a wavelength of 540 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.

Procedure:

  • Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Treat cells with the test compounds and controls as described for the MTT assay.

  • After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium in the well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability and IC50 values based on the luminescent signal relative to the control.

Visualizations

The following diagrams illustrate a typical experimental workflow for assessing anti-proliferative activity and a simplified signaling pathway often targeted by pyrazolopyridine-based kinase inhibitors.

G cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines cell_seeding Seed Cells in 96-Well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Test Compound & Standards add_compounds Add Compounds to Cells compound_prep->add_compounds incubation Incubate for 48-72 hours add_compounds->incubation add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubation->add_reagent read_plate Measure Signal (Absorbance/Luminescence) add_reagent->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability dose_response Generate Dose-Response Curve calc_viability->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Experimental workflow for determining the IC50 value of a test compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds Pyrazolo_pyridine Pyrazolo[c]pyridine Derivative Pyrazolo_pyridine->RAF Inhibits

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

References

Confirming the Biological Activity of 3-methyl-1H-pyrazolo[4,3-c]pyridine Derivatives as HPK1 Inhibitors: An Orthogonal Assay Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a promising framework in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a serine/threonine kinase, is a critical negative regulator of T-cell receptor signaling, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is expected to enhance anti-tumor immunity by augmenting T-cell activation and proliferation.

This guide provides a comprehensive comparison of orthogonal assays to robustly confirm the biological activity of this compound derivatives as HPK1 inhibitors. It includes detailed experimental protocols, quantitative data from representative studies, and visualizations of key pathways and workflows.

Data Presentation: Comparative Performance of HPK1 Inhibitors

The following tables summarize the quantitative data for representative HPK1 inhibitors, including those with a pyrazolopyridine core, to provide a benchmark for performance evaluation.

Table 1: Biochemical Potency and Cellular Activity of Representative HPK1 Inhibitors

Inhibitor Name/IDScaffold TypeBiochemical IC50 (HPK1)Cellular pSLP-76 (S376) InhibitionCellular IL-2 SecretionReference Compound Example
Compound A Pyrazolo[3,4-c]pyridine1.04 nMIC50 = 144 nM (Jurkat cells)EC50 = 226 nM (PBMCs)A pyrazolo[3,4-c]pyridine derivative
Compound B Diaminopyrimidine0.061 nMEC50 = 78 nM (PBMCs)Not specifiedA highly potent comparator
NDI-101150 Not specifiedNot specifiedNot specifiedNot specifiedA clinical trial candidate
GNE-1858 Spiro-azaindoline1.9 nMIC50 = 1.9 nM (pSLP-76)Not specifiedA well-characterized inhibitor

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: Kinase Selectivity Profile of a Representative HPK1 Inhibitor (NDI-101150)

Kinase TargetFold Selectivity (over HPK1)
HPK1 (MAP4K1) 1
GLK (MAP4K3) 377
HGK (MAP4K4) >10,000
MINK (MAP4K6) >10,000
LCK >2,000
SYK >20,000

Data illustrates the importance of assessing selectivity against closely related kinases within the MAP4K family and other key immune signaling kinases.[1]

Experimental Protocols

To ensure the validity and reproducibility of findings, a combination of biochemical and cell-based assays should be employed.

Primary Biochemical Assay: HPK1 Kinase Activity

This assay directly measures the inhibition of HPK1 enzymatic activity in a cell-free system.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[2][3][4]

Protocol:

  • Reaction Setup: In a 384-well plate, combine the this compound derivative (or control inhibitor) at various concentrations, recombinant human HPK1 enzyme, and a suitable substrate (e.g., Myelin Basic Protein, MBP).

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the HPK1 activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Orthogonal Assay 1: Cellular Target Engagement

This assay confirms that the compound binds to HPK1 within a live cell context.

Principle: The NanoBRET™ Target Engagement Intracellular Kinase Assay measures the binding of a compound to a NanoLuc® luciferase-tagged HPK1 fusion protein in live cells. A fluorescent tracer binds to the tagged kinase, and the addition of a competing inhibitor displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[5][6][7][8]

Protocol:

  • Cell Preparation: Transfect HEK293 cells with a vector expressing a NanoLuc-HPK1 fusion protein.

  • Assay Setup: Seed the transfected cells into a 384-well plate.

  • Treatment: Add the NanoBRET™ tracer and varying concentrations of the this compound derivative.

  • Incubation: Incubate for a specified time to allow for compound entry and binding.

  • Detection: Add the NanoLuc® substrate and measure the BRET signal on a plate reader.

  • Analysis: A decrease in the BRET signal indicates displacement of the tracer by the inhibitor. Determine the IC50 value from the dose-response curve.

Orthogonal Assay 2: Downstream Signaling

This assay measures the functional consequence of HPK1 inhibition on its direct downstream target in cells.

Principle: Activated HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376 (pSLP-76), which negatively regulates T-cell signaling.[9][10][11][12] Inhibition of HPK1 leads to a decrease in pSLP-76 levels. This can be quantified by Western Blot.

Protocol:

  • Cell Culture and Treatment: Culture Jurkat T-cells and pre-treat with various concentrations of the this compound derivative or a vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Activate the T-cell receptor signaling pathway to induce HPK1 activity by stimulating the cells with anti-CD3/CD28 antibodies.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blot:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for pSLP-76 (Ser376) and total SLP-76. A loading control like β-actin should also be used.

    • Incubate with corresponding secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities. Normalize the pSLP-76 signal to the total SLP-76 signal and the loading control to determine the dose-dependent inhibition of SLP-76 phosphorylation.[9]

Mandatory Visualizations

HPK1_Signaling_Pathway TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 phosphorylates pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 Degradation SLP-76 Degradation pSLP76->Degradation T_cell_attenuation T-Cell Signal Attenuation Degradation->T_cell_attenuation Inhibitor This compound (HPK1 Inhibitor) Inhibitor->HPK1_active inhibits

Caption: HPK1 signaling pathway and point of inhibition.

Orthogonal_Assay_Workflow cluster_0 Biochemical Confirmation cluster_1 Cellular Confirmation cluster_2 Selectivity Confirmation biochemical_assay Primary Biochemical Assay (e.g., ADP-Glo™) ic50 Determine IC50 biochemical_assay->ic50 target_engagement Target Engagement Assay (e.g., NanoBRET™) biochemical_assay->target_engagement downstream_signaling Downstream Signaling Assay (e.g., pSLP-76 Western Blot) target_engagement->downstream_signaling cellular_ic50 Confirm Cellular Potency target_engagement->cellular_ic50 functional_effect Measure Functional Effect downstream_signaling->functional_effect kinome_scan Kinome-wide Selectivity (e.g., KinomeScan®) downstream_signaling->kinome_scan selectivity_profile Define Selectivity Profile kinome_scan->selectivity_profile

Caption: Orthogonal assay workflow for HPK1 inhibitor validation.

References

Evaluating the Selectivity of the 3-methyl-1H-pyrazolo[4,3-c]pyridine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a diverse array of biological targets. This guide provides a comparative evaluation of the selectivity of this scaffold, focusing on its interactions with two major classes of enzymes: carbonic anhydrases and protein kinases. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to be a valuable resource for researchers engaged in drug discovery and development.

Carbonic Anhydrase Inhibition Profile

Derivatives of the pyrazolo[4,3-c]pyridine scaffold have demonstrated potent inhibitory activity against various isoforms of human carbonic anhydrase (hCA). The following table summarizes the inhibition constants (Ki) of a series of pyrazolo[4,3-c]pyridine sulfonamides against four hCA isoforms: the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII.[1][2] For comparison, data for the well-established carbonic anhydrase inhibitor, Acetazolamide, is also included.[1][2]

Compound IDhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
Pyrazolo[4,3-c]pyridine Sulfonamide 1f 88.76.6421.3402.5
Pyrazolo[4,3-c]pyridine Sulfonamide 1g 49.3118.4289.6188.4
Pyrazolo[4,3-c]pyridine Sulfonamide 1h 58.2134.5356.7256.3
Pyrazolo[4,3-c]pyridine Sulfonamide 1k 45.65.6421.534.5
Acetazolamide (Reference) 25012.125.05.7

Protein Kinase Inhibition Profile

Compound (Scaffold)Target KinaseIC50 (nM)
Compound 31 (Pyrazolo[3,4-b]pyridine) Mps12.596
Compound C03 (Pyrazolo[3,4-b]pyridine) TRKA56
Compound 5a (Pyrazolo[3,4-b]pyridine) c-Met4.27
Compound 15y (Pyrazolo[3,4-b]pyridine) TBK10.2
LGR6768 (Pyrazolo[4,3-d]pyrimidine) CDK7<20
Staurosporine (Reference) PKCα2
PKA7
p60v-src6
CaM Kinase II20

Experimental Protocols

In Vitro Kinase Activity Assay (ADP-Glo™)

This protocol outlines a luminescence-based assay to measure the activity of a protein kinase and the inhibitory potential of a test compound. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound derivative or other test inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.

    • Add 2 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the reaction by adding 2 µL of the ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This protocol describes a stopped-flow spectrophotometric method to measure the inhibition of carbonic anhydrase activity by monitoring the pH change associated with the CO₂ hydration reaction.

Materials:

  • Purified human carbonic anhydrase isoform

  • This compound derivative or other test inhibitors

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the carbonic anhydrase in the buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water on ice.

  • Assay Protocol:

    • The two syringes of the stopped-flow instrument are filled with the reactant solutions. Syringe A contains the enzyme and inhibitor in buffer with the pH indicator. Syringe B contains the CO₂-saturated water.

    • The instrument rapidly mixes equal volumes of the two solutions.

    • The hydration of CO₂ to carbonic acid, catalyzed by CA, causes a rapid change in pH, which is monitored by the change in absorbance of the pH indicator.

    • The initial rate of the reaction is determined from the slope of the absorbance change over time.

  • Data Analysis:

    • The inhibition constant (Ki) is determined by measuring the reaction rates at various inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates TranscriptionFactor Transcription Factor MAPK->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates ExtracellularSignal Extracellular Signal ExtracellularSignal->Receptor Inhibitor Pyrazolopyridine Inhibitor Inhibitor->MAPKKK Inhibits inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis PrepEnzyme Prepare Enzyme Solution AddEnzyme Add Enzyme to Plate PrepEnzyme->AddEnzyme PrepSubstrate Prepare Substrate/ATP Solution AddSubstrate Initiate Reaction with Substrate/ATP PrepSubstrate->AddSubstrate PrepInhibitor Prepare Serial Dilutions of Inhibitor DispenseInhibitor Dispense Inhibitor to Plate PrepInhibitor->DispenseInhibitor DispenseInhibitor->AddEnzyme IncubatePre Pre-incubate AddEnzyme->IncubatePre IncubatePre->AddSubstrate IncubateReaction Incubate AddSubstrate->IncubateReaction StopReaction Stop Reaction & Deplete ATP (Add ADP-Glo Reagent) IncubateReaction->StopReaction GenerateSignal Generate Luminescent Signal (Add Kinase Detection Reagent) StopReaction->GenerateSignal ReadPlate Read Luminescence GenerateSignal->ReadPlate AnalyzeData Calculate % Inhibition ReadPlate->AnalyzeData DetermineIC50 Determine IC50 AnalyzeData->DetermineIC50

References

Reproducibility of Published Data on 3-methyl-1H-pyrazolo[4,3-c]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and biological evaluation of novel heterocyclic compounds are cornerstones of modern drug discovery. The pyrazolopyridine scaffold, a privileged structure in medicinal chemistry, has garnered significant attention due to its diverse pharmacological activities. This guide focuses on the reproducibility of published data for a specific isomer, 3-methyl-1H-pyrazolo[4,3-c]pyridine. However, a comprehensive search of publicly available scientific literature reveals a notable scarcity of detailed, reproducible experimental data specifically for this compound.

While numerous publications describe the synthesis and biological activities of other pyrazolopyridine isomers, such as the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine series, a direct comparison for this compound is hampered by the lack of specific published protocols and corresponding characterization data. This guide, therefore, aims to provide a comparative overview based on available information for closely related analogs and alternative synthetic strategies, highlighting the existing data gap for the target molecule.

Synthetic Approaches: A Comparative Overview

The synthesis of the pyrazolopyridine core can be achieved through various strategies, primarily involving the construction of the pyridine ring onto a pre-existing pyrazole or vice-versa. While a specific, reproducible protocol for this compound is not readily found, we can infer potential synthetic routes from related structures.

A plausible synthetic pathway for this compound could involve the cyclization of a suitably functionalized pyrazole precursor. This general approach is depicted in the workflow below.

G General Synthetic Workflow for Pyrazolo[4,3-c]pyridines cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification cluster_3 Final Product A Functionalized Pyrazole C Condensation / Cyclization A->C B Pyridine Ring Precursor B->C D Chromatography / Recrystallization C->D E This compound D->E

Caption: A generalized workflow for the synthesis of pyrazolo[4,3-c]pyridines.

For comparison, a multi-component reaction (MCR) has been reported for the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. This approach offers the advantage of procedural simplicity and atom economy.

Table 1: Comparison of Potential Synthetic Methods

MethodStarting MaterialsKey StepsReported Yields (for related compounds)Notes
Hypothetical Cyclization 3-methyl-4-functionalized-pyrazole, Pyridine ring precursorCondensation, Intramolecular cyclizationNot AvailableThis is a plausible but unconfirmed route for the target molecule.
Multi-Component Reaction 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, Terminal alkynes, tert-butylamineSonogashira cross-coupling, CyclizationModerate to GoodReported for trifluoromethyl analogs, not the 3-methyl derivative.
Vectorial Functionalization 5-halo-1H-pyrazolo[3,4-c]pyridineN-alkylation, Borylation, Suzuki-Miyaura couplingVariableFocuses on derivatization of a different isomer.

Biological Activity: An Extrapolation from Related Isomers

Derivatives of the isomeric pyrazolo[3,4-b]pyridine scaffold have shown potent inhibitory activity against various kinases, including TANK-binding kinase 1 (TBK1). For instance, some 1H-pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit TBK1 with IC50 values in the nanomolar range.[1] Additionally, other isomers have been investigated as c-Met inhibitors for cancer therapy and as CDK1 inhibitors with anti-tumor properties.[2][3]

The signaling pathway below illustrates the role of TBK1, a target for which other pyrazolopyridine isomers have shown activity.

Simplified TBK1 Signaling Pathway PRR Pattern Recognition Receptors (e.g., TLRs, RLRs) TBK1 TBK1 PRR->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons (IFN-α/β) IRF3->IFN Gene Transcription

Caption: Simplified schematic of the TBK1 signaling pathway.

Table 2: Biological Activities of Representative Pyrazolopyridine Isomers

Compound ClassTargetReported Activity (IC50)Therapeutic AreaReference
1H-pyrazolo[3,4-b]pyridine derivativesTBK10.2 nM (for compound 15y)Immunology, Oncology[1]
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivativesc-Met68 nM (for compound 8c)Oncology[2]
1-methyl-1H-pyrazolo[4,3-b]pyridine derivativesPD-1/PD-L1 Interaction9.6 nM (for compound D38)Immuno-oncology[4]
Pyrazolo[3,4-b]pyridine derivativesCDK1Potent inhibition (specific values not detailed in abstract)Oncology[3]

Experimental Protocols

Due to the absence of a specific published protocol for the synthesis of this compound, a detailed experimental methodology cannot be provided. Researchers interested in synthesizing this compound may need to adapt procedures from related pyrazolopyridine syntheses, such as those for substituted pyrazolo[4,3-c]pyridines or other isomers. Careful optimization and thorough characterization of the final product would be essential to ensure the identity and purity of the target molecule.

Conclusion and Future Directions

The reproducibility of published data for this compound cannot be adequately assessed due to a significant lack of specific experimental details in the current scientific literature. While the broader pyrazolopyridine class of compounds is well-documented, this particular isomer remains underexplored.

This guide highlights the need for further research to establish a reliable and reproducible synthetic route for this compound. The publication of a detailed experimental protocol, including comprehensive characterization data (NMR, HRMS, melting point, etc.) and an evaluation of its biological activity, would be a valuable contribution to the field of medicinal chemistry. Such data would enable direct comparisons with other pyrazolopyridine isomers and facilitate the exploration of its therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of 3-methyl-1H-pyrazolo[4,3-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance on the safe handling and disposal of 3-methyl-1H-pyrazolo[4,3-c]pyridine, ensuring the safety of laboratory personnel and compliance with regulatory standards. This document provides a procedural framework for managing this chemical waste, from point of generation to final disposal.

Immediate Safety and Handling Protocols

Given the general characteristics of pyridine-based compounds, this compound should be handled as a hazardous substance. Pyridine and its derivatives are typically flammable, toxic, and irritants.[1] Adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with the appropriate PPE.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[1]

Spill Procedures: In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[1] For larger spills, contact your institution's EHS department immediately.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in compliance with all applicable regulations. All materials contaminated with this compound are to be treated as hazardous waste.[1][2]

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]

    • This waste stream must be segregated from other incompatible waste to prevent dangerous reactions. Specifically, store it separately from strong oxidizing agents and acids.[1][3]

  • Waste Collection and Containerization:

    • Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container.[1][3] The container should be made of a material that does not react with the chemical and must have a secure, leak-proof screw-on cap.[4]

    • Containers should not be filled beyond 90% capacity to allow for expansion.[4]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Flammable, Toxic, Irritant).[1][3]

    • A hazardous waste tag should be attached to the container as soon as the first drop of waste is added.[5]

  • Storage:

    • Store the waste container in a designated and secure satellite accumulation area that is well-ventilated.[1][4]

    • The storage area should be away from sources of ignition such as heat, sparks, and open flames.[3]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

    • Current common practices for the disposal of waste pyridine include incineration in a rotary kiln or via liquid injection.[2]

Hazard Profile of Related Pyridine Compounds

While specific quantitative data for this compound is unavailable, the table below summarizes the hazards associated with pyridine, which can serve as a conservative reference.

Hazard ClassificationDescription
Flammability Highly flammable liquid and vapor.
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye irritation.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in a Ventilated Fume Hood ppe->fume_hood collect_waste Collect Waste in a Compatible, Sealed Container fume_hood->collect_waste label_waste Label Container: 'Hazardous Waste' + Chemical Name + Hazards collect_waste->label_waste segregate_waste Segregate from Incompatible Chemicals label_waste->segregate_waste store_waste Store in Designated Satellite Accumulation Area segregate_waste->store_waste request_pickup Request Waste Pickup via Institutional EHS store_waste->request_pickup licensed_disposal Transfer to Licensed Hazardous Waste Contractor request_pickup->licensed_disposal end End: Compliant Disposal licensed_disposal->end small_spill Small Spill: Absorb with Inert Material spill->small_spill Small large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Large spill_disposal Dispose of Cleanup Material as Hazardous Waste small_spill->spill_disposal large_spill->licensed_disposal spill_disposal->collect_waste

References

Essential Safety and Logistical Information for Handling 3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-methyl-1H-pyrazolo[4,3-c]pyridine.

Hazard Summary of Pyridine (as a surrogate)

Pyridine is a highly flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4] It can cause skin and serious eye irritation.[1][4] Vapors may cause irritation to the respiratory tract, and prolonged or repeated exposure can lead to systemic poisoning with symptoms including headache, dizziness, nausea, and potential damage to the liver and kidneys.[1][5] Pyridine is also a suspected human carcinogen.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure. The following recommendations are based on handling pyridine and similar hazardous chemicals.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Preparing Solutions Chemical safety goggles with side shields or a face shield.[6][7][8]Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[6][7][8][9]A fully-buttoned laboratory coat.[8]All handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7][8][10]
Conducting Reactions Chemical safety goggles with side shields or a face shield.[7][8]Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[7][10]A fully-buttoned laboratory coat.[6][8]Operations should be performed in a certified chemical fume hood.[7][8][10]
Waste Disposal Chemical safety goggles with side shields or a face shield.Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[10]A fully-buttoned laboratory coat.[10]Not generally required if containers are sealed and handled properly in a well-ventilated area.[6]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is critical for safety.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[6][7][8][11][10]

    • Have an emergency eyewash station and safety shower readily accessible.[9]

    • Gather all necessary materials and equipment.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[6][7][8][11][10]

    • Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge, as pyridine is highly flammable.[1][12]

    • Avoid contact with skin and eyes.[4]

    • Keep the container tightly closed when not in use.[1][2][3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][3][11][9]

    • Store in a tightly closed container.[1][2][3][9]

    • Store separately from incompatible materials such as strong oxidizing agents and acids.[10][13]

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Wipe down the work area with an appropriate solvent.

    • Dispose of all waste in designated, properly labeled hazardous waste containers.[9]

    • Remove PPE and wash hands thoroughly with soap and water after handling.[4][13]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), must be classified as hazardous waste.[10]

  • Waste Collection:

    • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[8][9][10]

    • The label should clearly identify the contents and associated hazards (e.g., Flammable, Toxic).[10]

    • Do not mix this waste with other incompatible waste streams.[10]

  • Waste Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from sources of ignition and incompatible materials.[10]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Never pour chemical waste down the drain or dispose of it in regular trash.

Quantitative Data for Pyridine (Surrogate)
Parameter Value Reference
OSHA PEL 5 ppm (15 mg/m³) TWA[14][15][16]
NIOSH REL 5 ppm (15 mg/m³) TWA[14][17]
ACGIH TLV 1 ppm TWA[9][17]
IDLH 1,000 ppm[14][17]
Oral LD50 (Rat) 891 mg/kg[5][9][17]
Dermal LD50 (Rabbit) 1121 mg/kg[5][9][17]
Flash Point 17 °C (62.6 °F)[5]
Autoignition Temperature 482 °C (900 °F)[5]
Flammability Limits LEL: 1.8%, UEL: 12.4%[5]

PEL: Permissible Exposure Limit, REL: Recommended Exposure Limit, TLV: Threshold Limit Value, IDLH: Immediately Dangerous to Life or Health, LD50: Lethal Dose, 50%, LEL: Lower Explosive Limit, UEL: Upper Explosive Limit, TWA: Time-Weighted Average.

Visualized Workflows

Safe Handling Workflow

Safe Handling of this compound prep Preparation - Verify fume hood - Check safety showers/eyewash - Gather materials ppe Don PPE - Goggles/Face shield - Chemical-resistant gloves - Lab coat prep->ppe handle Handling in Fume Hood - Weigh and transfer - Use non-sparking tools - Keep container closed ppe->handle cleanup Cleanup - Decontaminate surfaces - Dispose of waste handle->cleanup remove_ppe Remove PPE & Wash Hands cleanup->remove_ppe

Caption: Workflow for the safe handling of this compound.

Emergency Response Plan

Emergency Response for Spills and Exposure cluster_spill Spill Response cluster_exposure Exposure Response start Emergency Event spill Spill start->spill exposure Personal Exposure start->exposure evacuate_spill Evacuate Area spill->evacuate_spill skin Skin Contact: - Remove contaminated clothing - Wash with soap and water for 15 min exposure->skin eye Eye Contact: - Flush with water for 15 min at eyewash station exposure->eye inhalation Inhalation: - Move to fresh air exposure->inhalation absorb Contain with inert absorbent evacuate_spill->absorb collect Collect in sealed container absorb->collect decontaminate_spill Decontaminate spill area collect->decontaminate_spill report_spill Report to Supervisor/EHS decontaminate_spill->report_spill seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical

Caption: Emergency procedures for spills and personal exposure.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.